Necroptosis-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHEBPGIQHYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Necrostatin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Necrostatin-1 (Nec-1) is a cornerstone small molecule in the study of regulated cell death. First identified in 2005, it is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] By preventing the kinase activity of RIPK1, Nec-1 blocks the formation of the necrosome, a critical signaling complex, thereby averting programmed necrotic cell death. This guide provides an in-depth overview of the discovery of Nec-1, its chemical properties, a representative synthesis route, and its molecular mechanism of action. Furthermore, it details key experimental protocols for evaluating its activity and target engagement, supported by quantitative data and visualizations of the core signaling pathways.
Discovery and Identification
Necrostatin-1 was first identified in 2005 by Degterev et al. through a high-throughput chemical library screen designed to find inhibitors of a non-apoptotic, regulated form of cell death, which would later be termed necroptosis.[1][4] The screen utilized a cell-based assay to identify compounds that could rescue cells from death induced by tumor necrosis factor-alpha (TNF-α) in the absence of caspase activity. Nec-1 emerged as a potent hit with the ability to inhibit this form of necrosis without affecting apoptosis, providing the first chemical tool to specifically probe this novel cell death pathway. Subsequent studies definitively identified RIPK1 as the specific cellular target of Necrostatin-1.[2][3]
Chemical Properties and Synthesis
Necrostatin-1 is a small, cell-permeable molecule belonging to the thiohydantoin class of compounds.[3] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one[5][6] |
| Synonyms | Nec-1, 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone[2][3] |
| Molecular Formula | C₁₃H₁₃N₃OS[2][5] |
| Molecular Weight | 259.33 g/mol [2][5] |
| CAS Number | 4311-88-0[2][5] |
| Purity | Typically >95% - 99% (HPLC)[2][6] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) and Ethanol (e.g., 50 mM)[2][6] |
Representative Synthetic Route
The synthesis of Necrostatin-1 can be achieved through a Knoevenagel condensation reaction. A representative method involves the reaction of Indole-3-carbaldehyde with 3-methyl-2-thiohydantoin . This reaction typically proceeds under basic conditions, followed by a reduction of the resulting intermediate to yield the final product. This approach is a common strategy for synthesizing related 5-substituted thiohydantoin derivatives.
Mechanism of Action
Necrostatin-1 functions as a highly specific, allosteric inhibitor of RIPK1 kinase activity. It does not bind to the ATP-binding pocket but rather to a hydrophobic pocket located between the N- and C-termini of the kinase domain.[2][3] This binding event locks RIPK1 into an inactive conformation, preventing its autophosphorylation and subsequent recruitment and phosphorylation of RIPK3.[7]
The Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis initiated by death receptors, such as TNF receptor 1 (TNFR1). In the absence of active Caspase-8, RIPK1 is recruited to the receptor complex. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[8] The core RIPK1-RIPK3-MLKL complex is known as the "necrosome."
Caption: The TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-1 on RIPK1.
By locking RIPK1 in an inactive state, Necrostatin-1 prevents the formation of the necrosome, thereby halting the entire downstream signaling cascade that leads to cell death.[3][7]
Quantitative Data Summary
The potency of Necrostatin-1 has been quantified in various assays. The table below summarizes key activity values.
| Assay Type | Target/Process | Cell Line / Condition | Value (EC₅₀ / IC₅₀) |
| Necroptosis Inhibition | Necroptosis | Jurkat Cells | 490 nM (EC₅₀)[9][10] |
| Necroptosis Inhibition | Necroptosis | 293T Cells | 490 nM (EC₅₀)[11] |
| Necroptosis Inhibition | Necroptosis | FADD-deficient Jurkat Cells | 494 nM (EC₅₀) |
| Kinase Inhibition | RIPK1 Kinase | In vitro | 182 nM (EC₅₀)[9][10] |
Key Experimental Protocols
Verifying the activity and target engagement of Necrostatin-1 involves several key experiments. Detailed methodologies are provided below.
In Vitro RIPK1 Kinase Inhibition Assay
This assay directly measures the ability of Nec-1 to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate or autophosphorylation.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 10 mM MnCl₂)
-
[γ-³²P]ATP or [γ-³³P]ATP for radiometric detection[5]
-
Alternatively, ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection
-
Necrostatin-1 and DMSO (vehicle control)
-
96-well plates
-
Phosphoric acid (for stopping reaction in radiometric assay)
-
SDS-PAGE and autoradiography equipment or a microplate reader for luminescence
Protocol (Radiometric Method):
-
Prepare serial dilutions of Necrostatin-1 in DMSO. Further dilute in kinase assay buffer.
-
In a 96-well plate, add 10 µL of recombinant RIPK1 and 10 µL of the Nec-1 dilution (or DMSO control).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[5]
-
Initiate the kinase reaction by adding 20 µL of a reaction mix containing kinase buffer, MBP substrate, and [γ-³²P]ATP.
-
Incubate the plate for 30-120 minutes at 30°C or room temperature.[5]
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
TNF-α-Induced Necroptosis Cell Viability Assay
This cell-based assay confirms the protective effect of Nec-1 on cells undergoing necroptosis.
Materials:
-
A cell line sensitive to TNF-α-induced necroptosis (e.g., L929, HT-29, or Jurkat).
-
Recombinant human or murine TNF-α.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis.[8][12]
-
Necrostatin-1.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One), or a fluorescent dye like Sytox Green).[12][13]
Protocol (MTT Assay):
-
Seed cells (e.g., L929) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Pre-treat the cells for 30-60 minutes with desired concentrations of Necrostatin-1 (e.g., 0.1 to 100 µM) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[8][12] Include vehicle-only (DMSO) controls.
-
Induce necroptosis by adding TNF-α (e.g., 10-100 ng/mL) to the appropriate wells.[8][14]
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[8]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ of Nec-1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][4]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol (Western Blot Detection):
-
Cell Treatment: Culture cells to confluency. Treat one batch of cells with Necrostatin-1 (e.g., 30 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[9]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.[7]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble RIPK1 in each sample using SDS-PAGE and Western blotting with a specific anti-RIPK1 antibody.
-
Analysis: Quantify the band intensities at each temperature for both the Nec-1 treated and vehicle-treated samples. Plot the percentage of soluble RIPK1 against temperature to generate "melting curves." A shift in the curve to higher temperatures in the Nec-1 treated sample indicates target stabilization and therefore, direct engagement.[1]
Conclusion
Necrostatin-1 has been instrumental in elucidating the molecular machinery of necroptosis. Its discovery provided a critical tool for distinguishing this pathway from apoptosis and for exploring its role in various pathophysiological conditions, including ischemic injury, neurodegeneration, and inflammatory diseases. As a specific, allosteric inhibitor of RIPK1, it continues to serve as a benchmark compound for the development of new therapeutics targeting regulated necrosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to study and leverage the unique properties of Necrostatin-1 in drug discovery and biomedical research.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. CETSA [cetsa.org]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 6. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
The Triad of Demise: A Technical Guide to the Roles of RIPK1, RIPK3, and MLKL in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a regulated form of necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury. Unlike the immunologically silent process of apoptosis, necroptosis is inherently pro-inflammatory, culminating in lytic cell death and the release of damage-associated molecular patterns (DAMPs). At the heart of this pathway lies a core signaling triad: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). This technical guide provides an in-depth examination of the molecular mechanisms governing the interplay of these three proteins, supplemented with quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and therapeutic development.
The Core Signaling Cascade: A Symphony of Phosphorylation and Oligomerization
The canonical necroptosis pathway is most extensively studied in the context of tumor necrosis factor (TNF) signaling. When apoptosis is inhibited, typically through the blockade of Caspase-8, the cellular machinery pivots towards necroptosis. This switch is orchestrated by the kinase activities of RIPK1 and RIPK3, which form a functional amyloid-like signaling complex known as the necrosome.[1][2]
RIPK1: The Initiator and Scaffold
RIPK1 is a multifaceted protein that functions as a critical node in cell survival and death pathways.[3][4] It contains an N-terminal kinase domain, an intermediate RIP homotypic interaction motif (RHIM) domain, and a C-terminal death domain.[5] In the context of necroptosis, the kinase activity of RIPK1 is paramount.[3] Upon TNF receptor 1 (TNFR1) stimulation and in the absence of active Caspase-8, RIPK1 undergoes autophosphorylation at serine 166, a key indicator of its activation.[3] This activation is a crucial step that allows for the recruitment of RIPK3.[3][4]
RIPK3: The Amplifier and Kinase Hub
RIPK3 is the central kinase in the necroptosis pathway.[6] Like RIPK1, it possesses a RHIM domain, which facilitates a homotypic interaction with activated RIPK1, leading to the formation of the necrosome.[1][2] This interaction promotes the autophosphorylation and activation of RIPK3.[6] Once active, RIPK3 becomes the catalytic engine of the necrosome, poised to phosphorylate its downstream substrate, MLKL.[1][6]
MLKL: The Executioner
MLKL is a pseudokinase that acts as the terminal effector of necroptosis.[7] It is recruited to the necrosome where it is directly phosphorylated by activated RIPK3 at specific residues within its pseudokinase domain (Thr357 and Ser358 in human MLKL).[7] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.[8][9] These MLKL oligomers then translocate to the plasma membrane, where they are believed to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.[10]
Quantitative Insights into Necroptosis
The study of necroptosis has been greatly advanced by the development of specific small molecule inhibitors. The half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of these compounds provide valuable quantitative data on the potency and cellular efficacy of targeting the core necroptosis machinery.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | Cell Viability | Human U937 | IC50: ~500 nM | [10] |
| Cell Viability | Mouse L929 | IC50: ~300 nM | [10] | ||
| GSK'963 | RIPK1 Kinase | FP Binding Assay | - | IC50: 29 nM | [6][11][12] |
| Cell Viability | Human U937 | IC50: 4 nM | [6][10] | ||
| Cell Viability | Mouse L929 | IC50: 1 nM | [6][10] | ||
| GSK'872 | RIPK3 Kinase | In vitro Kinase Assay | - | IC50: ~7.5 nM | [13] |
| Necrosulfonamide (NSA) | Human MLKL | Cell Viability | Human HT-29 | EC50: ~0.7 µM | [14] |
Key Experimental Protocols
The following protocols provide detailed methodologies for investigating the core events in the RIPK1-RIPK3-MLKL signaling axis.
Co-Immunoprecipitation of the RIPK1-RIPK3 Necrosome
This protocol is designed to isolate and detect the interaction between RIPK1 and RIPK3, a hallmark of necrosome formation.
Materials:
-
Cells of interest (e.g., mouse macrophages, HT-29)
-
Necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, protease and phosphatase inhibitors)
-
Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer with adjusted salt concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-RIPK1, anti-RIPK3)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired necroptotic stimuli for the appropriate duration to induce necrosome formation (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis Buffer on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the immunoprecipitating antibody (e.g., anti-RIPK1) and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elution and Analysis: Resuspend the beads in SDS-PAGE sample buffer, boil for 5-10 minutes to elute the protein complexes, and analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.
Detection of MLKL Oligomerization by Non-Reducing SDS-PAGE
This method allows for the visualization of MLKL oligomers, a key step in the execution of necroptosis.
Materials:
-
Cells treated to induce necroptosis
-
Lysis buffer (e.g., RIPA buffer)
-
Non-reducing SDS-PAGE sample buffer (lacking β-mercaptoethanol or DTT)
-
Standard reducing SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-MLKL, anti-phospho-MLKL)
Procedure:
-
Cell Lysis: Following treatment to induce necroptosis, harvest and lyse the cells in a suitable lysis buffer.
-
Sample Preparation: Quantify the protein concentration of the lysates. Prepare two aliquots of each sample. To one aliquot, add non-reducing sample buffer. To the other, add standard reducing sample buffer as a control.
-
SDS-PAGE: Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with an anti-MLKL or anti-phospho-MLKL antibody. MLKL monomers will be detected at their expected molecular weight in both reducing and non-reducing conditions, while oligomers will appear as higher molecular weight bands specifically in the non-reducing lanes.[8][15]
Cell Viability Assay Using Propidium Iodide (PI) Staining
This assay quantifies cell death by measuring the loss of plasma membrane integrity, a characteristic feature of necroptosis.
Materials:
-
Cells cultured in a multi-well plate
-
Necroptosis-inducing and inhibitory compounds
-
Propidium Iodide (PI) solution (e.g., 1 µg/mL)
-
Hoechst 33342 solution (optional, for total cell staining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with necroptosis-inducing agents, with or without inhibitors, for the desired time.
-
Staining: Add PI solution (and Hoechst, if used) directly to the cell culture medium and incubate for 15-30 minutes at 37°C.[2]
-
Imaging/Analysis:
-
Microscopy: Capture fluorescent images. PI will stain the nuclei of dead cells red, while Hoechst will stain the nuclei of all cells blue. The percentage of dead cells can be calculated by (red nuclei / blue nuclei) * 100.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing PI. Analyze the cells using a flow cytometer. The percentage of PI-positive cells represents the dead cell population.
-
Visualizing the Necroptosis Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying necroptosis.
The Core Necroptosis Signaling Pathway
Caption: Core necroptosis signaling cascade.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for necroptosis inhibitor screening.
This guide provides a foundational and technical overview of the critical roles of RIPK1, RIPK3, and MLKL in necroptosis. The provided data and protocols serve as a starting point for researchers to further dissect this intricate cell death pathway and explore its therapeutic potential.
References
- 1. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 14. Necroptosis Execution Is Mediated by Plasma Membrane Nanopores Independent of Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Necroptotic Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis. Unlike apoptosis, which is generally considered immunologically silent, necroptosis is a pro-inflammatory process due to the release of cellular contents and damage-associated molecular patterns (DAMPs)[1]. This pathway is increasingly recognized for its critical role in various physiological and pathological conditions, including inflammation, infectious diseases, neurodegeneration, and cancer[2][3]. The core of the necroptotic signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL)[2][3]. Understanding the intricate molecular mechanisms of necroptosis is paramount for the development of novel therapeutic strategies targeting these diseases. This guide provides a comprehensive overview of the necroptotic pathway, detailed experimental protocols for its study, and quantitative data to aid in research and drug development.
The Core Signaling Pathway
Necroptosis can be initiated by various stimuli, including ligation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1), Toll-like receptors (TLRs), and recognition of viral Z-DNA by Z-DNA binding protein 1 (ZBP1)[4][5][6]. The canonical pathway, induced by TNF-α, serves as a well-studied model.
Under conditions where apoptosis is inhibited (e.g., through caspase-8 inhibition), the binding of TNF-α to TNFR1 leads to the formation of a membrane-bound complex known as Complex I. Deubiquitination of RIPK1 within this complex is a critical step that allows it to dissociate and form a cytosolic complex called the necrosome, or Complex IIb, with RIPK3[7]. The interaction between RIPK1 and RIPK3 is mediated by their respective RIP Homotypic Interaction Motifs (RHIMs)[4][5][6][8][9]. This interaction facilitates the autophosphorylation and activation of RIPK3.
Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL[10][11][12][13]. Phosphorylation of MLKL induces a conformational change, leading to its oligomerization and translocation to the plasma membrane[10][11][14]. At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis and the release of DAMPs[11].
Data Presentation
Quantitative understanding of the necroptotic pathway is crucial for developing targeted therapies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used inhibitors targeting key components of the necroptotic pathway.
| Inhibitor | Target | IC50 | Cell Line/Assay | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | < 0.2 µM | In vitro cell death assay | [1] |
| Necrostatin-1 (Nec-1) | RIPK1 | 100 µM (for protection) | Primary astrocytes (OGD/Re) | [15][16] |
| GSK'872 | RIPK3 | 1 µM (for protection) | Primary astrocytes (OGD/Re) | [15][16] |
| Necrosulfonamide (NSA) | MLKL | < 0.2 µM | In vitro cell death assay | [1] |
| Necrosulfonamide (NSA) | MLKL | 1 µM (for protection) | Primary astrocytes (OGD/Re) | [15][16] |
Note: IC50 values can vary depending on the cell type, assay conditions, and specific stimulus used.
Experimental Protocols
Western Blot Analysis of Phosphorylated MLKL (p-MLKL)
This protocol is for the detection of phosphorylated MLKL, a key indicator of necroptosis activation.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10%)
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibody: anti-phospho-MLKL (e.g., Abcam ab196436)
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 15 µg of total protein with 2x sample buffer and heat at 60°C for 20 minutes.
-
Gel Electrophoresis: Separate proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-MLKL antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Detect the signal using an ECL reagent and an imaging system.
Immunoprecipitation of RIPK1-RIPK3 Complex
This protocol describes the co-immunoprecipitation of RIPK1 and RIPK3 to detect the formation of the necrosome.
Materials:
-
Lysis buffer (e.g., 1% NP-40 and 0.5% Triton X-100 in buffer)
-
Anti-FADD antibody (for isolating Complex II) or anti-RIPK1/anti-RIPK3 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Stimulation: Stimulate cells to induce necroptosis (e.g., with LPS and a pan-caspase inhibitor like zVAD-fmk).
-
Cell Lysis: Lyse cells in the appropriate lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FADD) overnight at 4°C.
-
Bead Binding: Add protein A/G agarose beads and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for RIPK1 and RIPK3.
Flow Cytometry Analysis of Necroptotic Cells
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necroptotic cells. Necroptotic cells will be positive for both Annexin V and PI.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment to induce necroptosis.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Immunohistochemistry for Phosphorylated MLKL in Tissue
This protocol is for the detection of p-MLKL in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 3% H2O2, serum)
-
Primary antibody: anti-phospho-MLKL (e.g., Abcam ab196436, 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with serum.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Develop the signal with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Conclusion
The study of the necroptotic cell death pathway has opened new avenues for understanding and potentially treating a wide range of diseases characterized by inflammation and cell death. The core signaling axis of RIPK1-RIPK3-MLKL provides multiple targets for therapeutic intervention. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate this complex pathway further. As our understanding of the intricate regulation and downstream consequences of necroptosis continues to grow, so too will the opportunities for innovative therapeutic strategies.
References
- 1. Necrosulfonamide - Longevity Wiki [en.longevitywiki.org]
- 2. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key roles of necroptotic factors in promoting tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structure of mouse RIPK1 RHIM-containing domain as a homo-amyloid and in RIPK1/RIPK3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1 both positively and negatively regulates RIPK3 oligomerization and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Post-translational control of RIPK3 and MLKL... | F1000Research [f1000research.com]
- 12. researchgate.net [researchgate.net]
- 13. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 16. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
Necrostatin-1: A Technical Guide to its Chemical Structure, Properties, and Inhibition of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] Necroptosis is a regulated form of necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[3][4] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of Necrostatin-1, along with detailed experimental protocols for its study and visualization of its mechanism of action within the necroptosis signaling pathway.
Chemical Structure and Physicochemical Properties
Necrostatin-1 is a synthetic organic compound with the systematic IUPAC name 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one.[5][6] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one | [6] |
| Synonyms | Nec-1, Methyl-thiohydantoin-tryptophan | [7] |
| CAS Number | 4311-88-0 | [8] |
| Molecular Formula | C₁₃H₁₃N₃OS | [6] |
| Molecular Weight | 259.33 g/mol | [6] |
| Appearance | Crystalline solid | [7] |
| Solubility | DMSO: 10 mg/mL, Methanol: 5 mg/mL | [7] |
| Stability | Lyophilized powder stable for at least 2 years at -20°C. Stock solutions in DMSO are stable for up to 3 months at -20°C. | [7] |
| SMILES | CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | [6] |
| InChI Key | TXUWMXQFNYDOEZ-UHFFFAOYSA-N | [6] |
Pharmacological Properties
Necrostatin-1 is a highly specific inhibitor of the kinase activity of RIPK1.[1][3] It binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation.[8][9] This allosteric inhibition prevents the autophosphorylation of RIPK1, a critical step in the initiation of the necroptotic cascade.[3][10] The key pharmacological parameters of Necrostatin-1 are detailed in the following table.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| EC₅₀ for Necroptosis Inhibition | 494 nM | FADD-deficient Jurkat cells treated with TNF-α | |
| EC₅₀ for RIPK1 Kinase Inhibition | 182 nM | In vitro kinase assay | [11] |
| Bioavailability (oral, rat) | 54.8% |
Signaling Pathway of Necroptosis and Inhibition by Necrostatin-1
Necroptosis is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. In the absence of active caspase-8, this triggers a signaling cascade that leads to the formation of the necrosome, a protein complex composed of activated RIPK1 and RIPK3.[1][12] RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis.[12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[12]
Necrostatin-1 intervenes at the initial stage of this pathway by inhibiting the kinase activity of RIPK1.[3] This prevents the recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and all subsequent downstream events.[13]
Below are Graphviz diagrams illustrating the TNF-α induced necroptosis pathway and the specific point of inhibition by Necrostatin-1.
Caption: TNF-α induced necroptosis signaling pathway.
Caption: Mechanism of Necrostatin-1 inhibition of RIPK1.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Necrostatin-1.
In Vitro RIPK1 Kinase Assay
This assay measures the ability of Necrostatin-1 to inhibit the autophosphorylation of recombinant human RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., from Carna Biosciences)
-
Necrostatin-1
-
Kinase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MnCl₂[14]
-
ATP solution (10 mM)
-
[γ-³²P]ATP (10 μCi/μL)
-
SDS-PAGE gels and buffers
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant human RIPK1 (0.2 µg) in Kinase Assay Buffer.[14]
-
Add varying concentrations of Necrostatin-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µM cold ATP and 1 µCi of [γ-³²P]ATP.[14]
-
Incubate the reaction for 30 minutes at 30°C.[14]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal corresponding to the autophosphorylated RIPK1 band using a phosphorimager.
Cellular Necroptosis Assay in Jurkat Cells
This assay assesses the cytoprotective effect of Necrostatin-1 against TNF-α-induced necroptosis in FADD-deficient Jurkat cells.
Materials:
-
FADD-deficient Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α (10 ng/mL final concentration)[15]
-
Necrostatin-1
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Pre-treat the cells with a serial dilution of Necrostatin-1 (or DMSO as a vehicle control) for 1 hour.[15]
-
Induce necroptosis by adding 10 ng/mL of human TNF-α to each well (except for the untreated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC₅₀ value of Necrostatin-1 for necroptosis inhibition.
Immunoprecipitation of the Necrosome (RIPK1-RIPK3 Complex)
This protocol describes the isolation of the necrosome from cell lysates to analyze the effect of Necrostatin-1 on its formation.
Materials:
-
L929 cells
-
DMEM medium supplemented with 10% FBS
-
Mouse TNF-α (10 ng/mL)
-
zVAD-fmk (20 µM)
-
Necrostatin-1 (30 µM)
-
Lysis Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.4), 0.2% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors[16]
-
Anti-RIPK1 antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Anti-RIPK3 antibody (for western blotting)
Procedure:
-
Treat L929 cells with TNF-α and zVAD-fmk in the presence or absence of Necrostatin-1 for the desired time (e.g., 4-6 hours).
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with Lysis Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluates by western blotting using an anti-RIPK3 antibody to detect the co-immunoprecipitated RIPK3.
Western Blot Analysis of Necroptosis Markers
This protocol details the detection of key necroptosis-related proteins (RIPK1, p-RIPK1, RIPK3, and MLKL) by western blotting.
Materials:
-
Cell lysates prepared as in the immunoprecipitation protocol
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-RIPK1, anti-phospho-RIPK1 (Ser166)[10], anti-RIPK3, anti-MLKL, anti-phospho-MLKL (Ser358)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Necrostatin-1 has proven to be an invaluable tool for dissecting the molecular mechanisms of necroptosis and for exploring its role in various diseases. Its high specificity and potency for RIPK1 make it a cornerstone for both basic research and preclinical studies. This technical guide provides a comprehensive resource for professionals in the field, offering detailed information on the chemical and pharmacological properties of Necrostatin-1, along with robust experimental protocols to facilitate further investigation into this critical cell death pathway. The provided visualizations of the necroptosis pathway and Necrostatin-1's mechanism of action serve to clarify these complex processes. As research into necroptosis continues to expand, a thorough understanding of tools like Necrostatin-1 will be essential for the development of novel therapeutic strategies targeting diseases with a necroptotic component.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of TNF-independent RIPK3-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]
- 6. Necrostatin-1 | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. invivogen.com [invivogen.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Foundational Research of the Necroptosis Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that has emerged as a critical process in various physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[2][4] This technical guide provides a comprehensive overview of the core necroptosis signaling cascade, focusing on the key molecular players, their interactions, and the experimental methodologies used to investigate this intricate pathway.
The Core Necroptosis Signaling Pathway
The best-characterized trigger for necroptosis is the engagement of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by their respective ligands (e.g., TNF-α).[1][4][5] The signaling cascade is tightly regulated by a series of protein-protein interactions, phosphorylation events, and ubiquitination, culminating in the execution of cell death. The key protein players in this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2][3]
Initiation Phase: Complex I Formation and the Apoptosis/Necroptosis Switch
Upon TNF-α binding, TNFR1 recruits a signaling complex known as Complex I to the intracellular death domain of the receptor.[1] This complex includes TNFR-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.[1] Within Complex I, RIPK1 is polyubiquitinated by cIAP1/2, which serves as a scaffold to recruit downstream signaling molecules that activate pro-survival pathways, primarily the NF-κB pathway.
However, under conditions where cIAP1/2 are depleted or inhibited (e.g., by SMAC mimetics), or when deubiquitinating enzymes like CYLD are active, RIPK1 is deubiquitinated. This leads to the dissociation of RIPK1 from the plasma membrane and the formation of a cytosolic complex known as Complex II.[5]
Complex II exists in two main forms:
-
Complex IIa (Apoptotic): Composed of RIPK1, FADD (Fas-associated death domain), and pro-caspase-8. In this complex, pro-caspase-8 undergoes auto-cleavage and activation, leading to the initiation of the apoptotic cascade.[5]
-
Complex IIb (Necroptotic or "Necrosome"): Forms when caspase-8 is inhibited or absent.[2] This allows RIPK1 to interact with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs).[1] This interaction is a critical step in the commitment to necroptosis.
Caspase-8 acts as a crucial switch between apoptosis and necroptosis. Active caspase-8 can cleave and inactivate both RIPK1 and RIPK3, thereby inhibiting the necroptotic pathway.[2]
Propagation Phase: Necrosome Formation and Activation
The necrosome, a large amyloid-like signaling complex, is the central platform for the propagation of the necroptotic signal.[2] It is primarily composed of oligomerized RIPK1 and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[1][6] Activated RIPK3 then recruits its downstream substrate, MLKL.[1][2]
Execution Phase: MLKL-mediated Plasma Membrane Permeabilization
MLKL is the ultimate executioner of necroptosis.[2] Upon recruitment to the necrosome, the pseudokinase domain of MLKL is phosphorylated by RIPK3 at specific serine/threonine residues (T357 and S358 in human MLKL).[3] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization (forming trimers and higher-order oligomers).[7][8]
These MLKL oligomers then translocate to the plasma membrane, a process that is thought to be mediated by interactions with phosphatidylinositol phosphates (PIPs).[9] At the plasma membrane, MLKL oligomers are believed to directly or indirectly cause membrane permeabilization, possibly by forming pores or channels.[9] This disruption of the plasma membrane integrity leads to an influx of ions, cell swelling, and ultimately, cell lysis and the release of DAMPs.[2]
Quantitative Data in Necroptosis Research
Quantitative analysis is crucial for understanding the dynamics and therapeutic potential of the necroptosis pathway. This includes determining the potency of inhibitors and the kinetics of the enzymatic reactions involved.
| Inhibitor | Target | Reported IC50/EC50 | Cell Line/Assay Condition |
| Necrostatin-1s (Nec-1s) | RIPK1 Kinase Activity | ~200-500 nM | Human HT-29 cells (TNF-induced necroptosis) |
| GSK'872 | RIPK3 Kinase Activity | ~10-100 nM | Human HT-29 cells (TNF-induced necroptosis) |
| Necrosulfonamide (NSA) | MLKL (human) | ~500 nM | Human HT-29 cells (TNF-induced necroptosis) |
| Ponatinib | RIPK1 and RIPK3 Kinase Activity | Submicromolar | Various cell lines |
| Pazopanib | RIPK1 Kinase Activity | Submicromolar | Various cell lines |
Note: IC50/EC50 values can vary depending on the specific cell line, assay conditions, and the method of measurement. The values presented here are approximate and for comparative purposes.
Key Experimental Protocols
Investigating the necroptosis signaling cascade requires a variety of specialized molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.
Immunoprecipitation of the Necrosome Complex
This protocol is used to isolate the RIPK1-RIPK3 complex (necrosome) to study its composition and post-translational modifications.[10][11][12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody against a component of the necrosome (e.g., anti-RIPK1 or anti-RIPK3).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Treat cells to induce necroptosis. Lyse the cells on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Western Blot Analysis of Phosphorylated Necroptosis Proteins
This technique is essential for detecting the activation of RIPK1, RIPK3, and MLKL by identifying their phosphorylated forms.[13][14][15][16]
Materials:
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for phosphorylated forms of RIPK1 (e.g., p-Ser166), RIPK3 (e.g., p-Ser227), and MLKL (e.g., p-Ser358).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
Cell Viability Assays for Necroptosis
These assays are used to quantify the extent of cell death.
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.
Procedure:
-
Sample Collection: Collect the cell culture supernatant from treated and control cells.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Quantification: Measure the absorbance of the formazan product at the appropriate wavelength. The amount of LDH released is proportional to the number of dead cells.
Principle: PI is a fluorescent dye that cannot cross the intact plasma membrane of live cells. It intercalates with the DNA of dead cells, emitting a red fluorescence.
Procedure:
-
Cell Staining: Add PI solution to the cell suspension.
-
Incubation: Incubate the cells for a short period in the dark.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of PI-positive cells represents the percentage of dead cells.
Detection of MLKL Oligomerization and Translocation
These assays are used to visualize the final execution steps of necroptosis.
Procedure:
-
Sample Preparation: Lyse cells under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer).
-
Western Blotting: Perform Western blotting as described above, using an antibody against MLKL. Under these conditions, MLKL oligomers will not be dissociated and will appear as higher molecular weight bands.
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Staining: Incubate the cells with a primary antibody against MLKL, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the subcellular localization of MLKL using fluorescence microscopy. In necroptotic cells, MLKL will translocate from the cytoplasm to the plasma membrane.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The core necroptosis signaling pathway initiated by TNF-α.
Experimental Workflow Diagram: Immunoprecipitation
Caption: Workflow for the immunoprecipitation of the necrosome complex.
Logical Relationship Diagram: Apoptosis vs. Necroptosis Switch
Caption: The central role of Caspase-8 in the apoptosis vs. necroptosis decision.
Conclusion
The foundational research on the necroptosis signaling cascade has unveiled a complex and tightly regulated cell death pathway with significant implications for human health and disease. The core machinery involving RIPK1, RIPK3, and MLKL provides multiple potential targets for therapeutic intervention. The experimental protocols and quantitative data outlined in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the mechanisms of necroptosis and develop novel therapies for a range of inflammatory and degenerative diseases. As our understanding of this pathway continues to grow, so too will the opportunities to modulate its activity for therapeutic benefit.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages | Semantic Scholar [semanticscholar.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
The Dawn of Necroptosis Inhibition: A Technical Guide to the Early Studies of Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrostatin-1 (Nec-1) emerged from early 21st-century high-throughput screening as a potent and selective small-molecule inhibitor of a then-novel form of programmed cell death termed necroptosis.[1] Unlike apoptosis, necroptosis is a caspase-independent necrotic cell death pathway initiated by death receptors such as TNFR1.[2][3] Early investigations swiftly identified Receptor-Interacting Protein Kinase 1 (RIPK1) as the primary molecular target of Nec-1.[4] This technical guide delves into the foundational studies of Necrostatin-1, presenting the key quantitative data, detailed experimental protocols, and the elucidated signaling pathways that have paved the way for extensive research into the therapeutic potential of necroptosis inhibition.
Core Mechanism of Action
Necrostatin-1 is an allosteric inhibitor of RIPK1.[4] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[5] This inhibition prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of its downstream partner, RIPK3.[2][3] The subsequent formation of the RIPK1-RIPK3 complex, known as the necrosome, and the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) are thereby blocked, preventing the execution of necroptosis.[2] It is important to note that early studies also uncovered an off-target effect of Necrostatin-1, as it was found to be identical to methyl-thiohydantoin-tryptophan (MTH-Trp), an inhibitor of indoleamine 2,3-dioxygenase (IDO).[2] This dual activity should be considered when interpreting results from studies using Nec-1.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from seminal studies on Necrostatin-1 and its analogs.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Necrostatin-1 | TNF-α-induced necroptosis | Jurkat (FADD-deficient) | EC50 | 494 nM | |
| Necrostatin-1 | TNF-α-induced necroptosis | 293T | EC50 | 490 nM | [6] |
| Necrostatin-1 | In vitro human RIPK1 kinase assay | - | IC50 | ~200-500 nM | [7] |
| Necrostatin-1i | In vitro human RIPK1 kinase assay | - | Activity | ~100x less effective than Nec-1 | [7] |
| Necrostatin-1s | In vitro human RIPK1 kinase assay | - | Activity | Similar to Nec-1 | [8] |
Table 1: Potency of Necrostatin-1 and its Analogs in Cellular and Biochemical Assays.
| Cell Line | Necroptosis Inducer(s) | Necrostatin-1 Concentration for Maximal Inhibition | Reference |
| L929 | TNF-α (10 ng/ml) | 20 µM | [9] |
| Jurkat | TNF-α (100 ng/ml) + zVAD-fmk (20 µM) | 20-60 µM | [9][10] |
| NIH 3T3 | TNF-α (10 ng/ml) + Cycloheximide (0.5 µg/ml) + zVAD-fmk (10 µM) | Not specified | [9] |
| HT-22 | H2O2 | 10-40 µM | [11] |
Table 2: Effective Concentrations of Necrostatin-1 in Various Cell-Based Necroptosis Models.
Key Experimental Protocols
Induction and Inhibition of Necroptosis in Jurkat T-Cells
This protocol describes a common method to induce necroptosis in the Jurkat human T-cell line and to assess the inhibitory effect of Necrostatin-1.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human TNF-α (e.g., Invitrogen)
-
zVAD-fmk (pan-caspase inhibitor, e.g., Axxora)
-
Necrostatin-1 (dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTS or MTT)
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of culture medium.
-
Pre-treat the cells with the desired concentrations of Necrostatin-1 (e.g., 0.1 to 60 µM) or vehicle (DMSO) for 30 minutes to 1 hour at 37°C.[10]
-
Add zVAD-fmk to a final concentration of 20 µM to all wells (except for negative controls) to inhibit apoptosis.[9]
-
Induce necroptosis by adding human TNF-α to a final concentration of 100 ng/mL.[9]
-
Incubate the plate for 20-24 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a suitable method (e.g., MTS or MTT assay as described below).
Cell Viability Assessment by MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Cells cultured in a 96-well plate
-
MTS solution (e.g., 2 mg/mL in DPBS)
-
PES (phenazine ethosulfate) solution (e.g., 0.21 mg/mL in MTS solution)
-
Microplate reader
Procedure:
-
Following the experimental treatment (e.g., induction of necroptosis), add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.[12]
-
Incubate the plate for 1 to 4 hours at 37°C.[12]
-
Record the absorbance at 490 nm using a microplate reader.[12]
-
Subtract the absorbance of the media-only blank wells from the experimental wells. Cell viability is proportional to the absorbance.
In Vitro RIPK1 Kinase Assay (Radioactive)
This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of radioactive phosphate into the protein.
Materials:
-
Recombinant GST-human RIPK1
-
Necrostatin-1 or other inhibitors
-
Kinase assay buffer
-
[γ-32P]ATP
-
SDS-PAGE equipment
-
Nitrocellulose membrane
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-incubate recombinant GST-hRIPK1 with varying concentrations of Necrostatin-1 or vehicle (DMSO) in a kinase assay buffer for a specified time (e.g., 1 hour).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the radiolabeled RIPK1 band by autoradiography or phosphorimaging. The intensity of the band corresponds to the kinase activity.[6]
Immunoprecipitation of the Necrosome (Complex II)
This protocol allows for the isolation of the RIPK1-containing complex to study its composition and post-translational modifications upon induction of necroptosis.
Materials:
-
Treated cells (e.g., macrophages stimulated with LPS and a TAK1 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FADD or anti-RIPK1 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Western blotting reagents
Procedure:
-
Lyse the cells in a suitable lysis buffer (e.g., Buffer A containing 1% NP-40 and 0.5% Triton X-100).[13]
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-FADD or anti-RIPK1 antibody overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against RIPK1, RIPK3, MLKL, and caspase-8.
Visualizing the Core Concepts
Signaling Pathway of TNF-α-Induced Necroptosis and its Inhibition by Necrostatin-1
Caption: TNF-α signaling can lead to survival, apoptosis, or necroptosis.
Experimental Workflow for Assessing Necrostatin-1 Efficacy
Caption: A typical workflow for testing Nec-1's ability to inhibit necroptosis.
Conclusion
The early studies on Necrostatin-1 were instrumental in defining a new pathway of regulated cell death and providing a crucial tool for its investigation. By specifically targeting RIPK1 kinase activity, Nec-1 allowed for the dissection of the necroptotic signaling cascade and highlighted its relevance in various pathological conditions. The quantitative data and experimental protocols established in these foundational works continue to be a reference point for researchers in the field. While the discovery of off-target effects and the development of more stable and specific analogs like Nec-1s have refined the use of these inhibitors, the initial characterization of Necrostatin-1 remains a landmark in the study of cell death and its therapeutic manipulation.
References
- 1. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Role of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of cell death that combines the morphological features of necrosis with a genetically controlled signaling cascade.[1][2][3][4][5] Unlike apoptosis, which is an immunologically silent process, necroptosis is highly inflammatory.[6][7][8] It is characterized by cell swelling, rupture of the plasma membrane, and the subsequent release of intracellular contents, including damage-associated molecular patterns (DAMPs).[6][8][9][10][11] This lytic and inflammatory nature positions necroptosis as a critical player in a multitude of physiological and pathological processes, from host defense and tissue homeostasis to the pathogenesis of inflammatory diseases, neurodegeneration, and cancer.[4][5][12][13][14]
This guide provides a comprehensive overview of the core molecular machinery of necroptosis, its diverse physiological roles, detailed experimental protocols for its study, and its implications for therapeutic intervention.
The Core Signaling Machinery of Necroptosis
Necroptosis is executed by a core trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal executioner, Mixed Lineage Kinase Domain-like protein (MLKL).[1][3][12][15][16][17] The activation of this pathway is tightly regulated and often serves as a backup cell death mechanism when apoptosis is inhibited.[12][16][18]
-
RIPK1: A serine/threonine kinase that acts as a central sensor, integrating survival and death signals.[1][15] Its kinase activity is essential for initiating necroptosis but it also has kinase-independent scaffolding functions that promote cell survival.[15][19]
-
RIPK3: Another serine/threonine kinase that is the central executioner of necroptosis.[3][17] It is activated through an interaction with RIPK1 (or other RHIM-containing proteins) via its RIP Homotypic Interaction Motif (RHIM).[1][2][17]
-
MLKL: A pseudokinase that acts as the final executioner of necroptosis.[3][17][20] Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity.[9][21][22]
Signaling Pathways of Necroptosis
The most well-characterized trigger for necroptosis is the activation of Tumor Necrosis Factor Receptor 1 (TNFR1). However, other stimuli, including Toll-like receptor (TLR) ligands and viral sensors, can also initiate this pathway.[4][17][23]
TNF-Mediated Necroptosis
The binding of TNF-α to TNFR1 initiates a cascade that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.[23]
-
Complex I Formation (Pro-Survival): Upon TNF-α binding, TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1 to form a membrane-bound complex known as Complex I.[9][10] Here, RIPK1 is polyubiquitinated by cIAPs, which serves as a scaffold to recruit and activate pathways like NF-κB, promoting the expression of pro-survival and inflammatory genes.[9][17]
-
Complex II Formation (Pro-Death): When RIPK1 is deubiquitinated (e.g., by CYLD), it can dissociate from the membrane and form a cytosolic death-inducing complex, known as Complex II, with FADD and Caspase-8.[9]
-
Complex IIa (Apoptosis): If Caspase-8 is active, it cleaves RIPK1 and RIPK3, thereby inhibiting necroptosis and initiating the apoptotic cascade.[6][9]
-
Complex IIb (Necrosome): If Caspase-8 is absent or inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 is free to interact with and phosphorylate RIPK3.[6][9][12] This leads to the formation of an amyloid-like signaling complex called the necrosome.[15][16][24] Activated RIPK3 then recruits and phosphorylates MLKL, triggering its oligomerization, membrane translocation, and ultimately, cell lysis.[9][17][23]
-
Caption: The canonical TNF-α-induced necroptosis signaling pathway.
Alternative Necroptosis Pathways
Necroptosis can also be initiated independently of TNFR signaling, primarily through the activation of RIPK3 by other RHIM-containing proteins.
-
Toll-Like Receptor (TLR) Pathway: TLR3 and TLR4 can trigger necroptosis via the RHIM-containing adaptor protein TRIF.[9][25] Upon ligand binding and in the absence of Caspase-8 activity, TRIF directly interacts with and activates RIPK3 to induce necroptosis.[9][24]
-
ZBP1-Mediated Pathway: Z-DNA binding protein 1 (ZBP1, also known as DAI) is a cytosolic sensor that recognizes Z-form nucleic acids, which can be produced during certain viral infections (e.g., influenza A virus).[9][26] ZBP1 contains a RHIM domain and can directly recruit and activate RIPK3, leading to necroptosis as a host defense mechanism.[9][26][27]
Caption: Alternative pathways for necroptosis activation via TLRs and ZBP1.
Physiological and Pathological Roles
Necroptosis is not merely a cell death mechanism but a critical process in organismal health and disease.
Homeostasis and Development
While not essential for most aspects of development, necroptosis regulation is vital for preventing inflammation.[12][28] The embryonic lethality observed in Caspase-8 or FADD-deficient mice is a classic example; this lethality is rescued by the simultaneous knockout of RIPK3 or RIPK1, demonstrating that a primary role of Caspase-8 during development is to suppress RIPK-mediated necroptosis.[12]
Host Defense Against Pathogens
Necroptosis serves as a crucial host defense mechanism against various pathogens, particularly viruses that encode caspase inhibitors to block apoptosis.[11][29] By providing a caspase-independent "cellular suicide" option, necroptosis eliminates the infected cell, restricting viral replication.[23][29] This has been well-documented in infections with vaccinia virus, influenza A virus, and cytomegalovirus.[12][26][27][29] However, the role is complex, as some viruses can exploit the resulting inflammation for their own dissemination.[26][27]
Necroptosis in Disease
The inflammatory nature of necroptosis means its dysregulation is implicated in a wide array of human diseases.[4][7][12][13]
-
Neurodegenerative Diseases: There is increasing evidence that necroptosis contributes to neuronal loss in conditions like Alzheimer's disease, Parkinson's disease, multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS).[1][2][3][16][30] The activation of the RIPK1-RIPK3-MLKL axis has been observed in patient tissues and animal models of these diseases, making necroptosis inhibitors a potential therapeutic strategy.[30]
-
Inflammatory Diseases: By releasing DAMPs, necroptotic cells can trigger or amplify inflammation.[7][11] This process is implicated in the pathophysiology of atherosclerosis, pancreatitis, and inflammatory bowel disease.[6][12]
-
Cancer: The role of necroptosis in cancer is multifaceted and context-dependent.[31][32]
-
Tumor Suppression: Many cancer cells downregulate the expression of key necroptotic mediators like RIPK3 to evade cell death, suggesting a tumor-suppressive role.[32][33] Inducing necroptosis can bypass apoptosis resistance, a common hallmark of cancer.[31][32][34]
-
Anti-Tumor Immunity: As an immunogenic form of cell death, necroptosis can enhance anti-tumor immunity.[31][35] The release of DAMPs and cytokines from necroptotic cancer cells can promote the maturation of dendritic cells (DCs) and enhance the cross-presentation of tumor antigens to cytotoxic T cells.[13][35]
-
Pro-Tumor Effects: Conversely, the chronic inflammation driven by necroptosis in the tumor microenvironment can sometimes promote tumor growth, angiogenesis, and metastasis.[32][35]
-
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data regarding necroptosis inhibitors and the expression of its core components in various cancers.
Table 1: Common Small-Molecule Inhibitors of Necroptosis
| Inhibitor | Target | Type | Common Use | Reference |
|---|---|---|---|---|
| Necrostatin-1 (Nec-1) | RIPK1 Kinase Activity | Allosteric | Widely used tool compound, some off-target effects | [2],[25],[36] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 Kinase Activity | Allosteric | More specific and potent derivative of Nec-1 | [13],[37] |
| GSK'872 | RIPK3 Kinase Activity | ATP-competitive | Potent and specific RIPK3 inhibitor for research | [38],[37] |
| Necrosulfonamide (NSA) | Human MLKL | Covalent | Inhibits MLKL oligomerization | [38],[25] |
| GSK2982772 | RIPK1 Kinase Activity | ATP-competitive | Investigated in clinical trials for inflammatory diseases | [39] |
| Ponatinib, Pazopanib | Multi-kinase inhibitors | ATP-competitive | FDA-approved drugs with off-target RIPK1 inhibitory activity |[39],[36] |
Table 2: Expression and Role of Necroptosis Mediators in Selected Cancers
| Cancer Type | RIPK1 Expression | RIPK3 Expression | MLKL Expression | Implied Role of Necroptosis | Reference |
|---|---|---|---|---|---|
| Colorectal Cancer | Variable | Often Downregulated | Often Downregulated | Tumor Suppressive | [32],[33] |
| Breast Cancer | Variable | Often Downregulated | Variable | Tumor Suppressive | [32] |
| Pancreatic Cancer | Upregulated | Downregulated | Downregulated | Tumor Suppressive; Evasion promotes survival | [32] |
| Acute Myeloid Leukemia (AML) | Variable | Downregulated (via methylation) | Variable | Tumor Suppressive; Induction overcomes apoptosis resistance | [32],[28] |
| Liver Cancer | Variable | Variable | Variable | Context-dependent; can determine cancer subtype |[32] |
Experimental Protocols and Methodologies
Studying necroptosis requires specific methods to induce the pathway and distinguish it from apoptosis and necrosis.[8][18]
Protocol 1: In Vitro Induction of Necroptosis
This is the most common method to reliably induce TNF-mediated necroptosis in cultured cells.
-
Cell Seeding: Plate cells (e.g., HT-29, L929) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): To enhance necroptosis, pre-treat cells with a SMAC mimetic (e.g., Birinapant, 100 nM) for 1 hour. SMAC mimetics degrade cIAPs, thus promoting the formation of the cytosolic death-inducing complex.[20]
-
Inhibition of Caspases: Add a pan-caspase inhibitor, such as z-VAD-fmk (20 µM), to the culture medium.[18][25] This is crucial to block the apoptotic pathway and divert the signal towards necroptosis.
-
Induction: Add the necroptosis-inducing stimulus, typically human or mouse TNF-α (10-100 ng/mL).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to observe cell death.
-
Controls: To confirm the pathway, parallel experiments should be run with the addition of necroptosis inhibitors like Nec-1s (10 µM) or GSK'872 (5 µM) at the same time as the caspase inhibitor.
References
- 1. necroptosis-in-neurodegenerative-diseases-a-potential-therapeutic-target - Ask this paper | Bohrium [bohrium.com]
- 2. Necroptosis in neurodegenerative diseases: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of necroptosis and relevance for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of RIPK1 and RIPK3 in Cardiovascular Disease [mdpi.com]
- 7. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. youtube.com [youtube.com]
- 24. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioradiations.com [bioradiations.com]
- 26. infectiousjournal.com [infectiousjournal.com]
- 27. Necroptosis in viral infections: a twilight among progeny dissemination and host defense - Infectious Diseases and Tropical Medicine [infectiousjournal.com]
- 28. mdpi.com [mdpi.com]
- 29. Apoptosis and necroptosis as host defense strategies to prevent viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. From RIPK1 to Necroptosis: Pathogenic Mechanisms in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Necroptosis in Immuno-Oncology and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The role of necroptosis in cancer biology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Induced Necroptosis and Its Role in Cancer Immunotherapy [mdpi.com]
- 35. Necroptosis in tumorigenesis, activation of anti-tumor immunity, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. news-medical.net [news-medical.net]
- 39. researchgate.net [researchgate.net]
Methodological & Application
Necrostatin-1 Protocol for In Vitro Cell Culture Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Necrostatin-1 (Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in in vitro cell culture studies. Nec-1 is a crucial tool for investigating the role of necroptosis, a form of regulated necrotic cell death, in various physiological and pathological processes.
Introduction to Necrostatin-1
Necrostatin-1 is a small molecule inhibitor that allosterically targets RIPK1, a key serine/threonine kinase that functions as a central regulator of cell death and inflammation.[1][2] By binding to a hydrophobic pocket in the kinase domain of RIPK1, Nec-1 locks the enzyme in an inactive conformation, thereby preventing its autophosphorylation and subsequent downstream signaling events that lead to necroptosis.[1] Necroptosis is implicated in a wide range of diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions, making Nec-1 a valuable compound for both basic research and drug development.[3][4]
Mechanism of Action: Inhibition of the Necroptotic Pathway
Necroptosis is a programmed form of necrosis that is typically initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon ligand binding and in the absence of active caspase-8, RIPK1 is recruited to the receptor complex and becomes phosphorylated. This activated RIPK1 then interacts with and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[4] RIPK3, in turn, phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of the necroptotic pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4] Necrostatin-1 specifically inhibits the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the entire downstream cascade.[1][5]
Caption: Necrostatin-1 inhibits the necroptosis signaling pathway by targeting RIPK1.
Quantitative Data Summary
The efficacy of Necrostatin-1 can vary depending on the cell type, the stimulus used to induce necroptosis, and the experimental conditions. The following tables summarize quantitative data from various in vitro studies.
Table 1: Effective Concentrations and EC50 Values of Necrostatin-1 in Different Cell Lines
| Cell Line | Necroptosis Inducer | Necrostatin-1 Concentration | Effect | Reference |
| Jurkat | TNF-α | 490 nM (EC50) | Inhibition of necroptosis | [5] |
| 293T | TNF-α | 490 nM (EC50) | Inhibition of necroptosis | [5] |
| L929 | TNF-α | 20 µM | Inhibition of TNF-induced necrosis | [6] |
| HT29 | TBZ (TNF-α, BV6, z-VAD-FMK) | 30 µM | 77.1% inhibition of cell viability loss | [7] |
| NRK-52E | TNF-α + Antimycin A | 20 µM | Increased cell viability from 53.88% to 71.75% | [8] |
Table 2: Inhibition of RIPK1 Kinase Activity by Necrostatin-1 and its Analogs
| Compound | Target | Assay Type | Effect | Reference |
| Necrostatin-1 | Human RIPK1 | In vitro kinase assay | Potent, dose-dependent inhibition of autophosphorylation | [9] |
| Necrostatin-1s | Human RIPK1 | In vitro kinase assay | Equipotent to Necrostatin-1 in inhibiting autophosphorylation | [9] |
| Necrostatin-1i (inactive) | Human RIPK1 | In vitro kinase assay | >100-fold lower inhibitory activity compared to Necrostatin-1 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving Necrostatin-1 in in vitro cell culture.
Caption: General experimental workflow for in vitro studies using Necrostatin-1.
Preparation of Necrostatin-1 Stock Solution
-
Reconstitution: Necrostatin-1 is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline; specific cell densities and incubation times should be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells in 100 µL of culture medium.[5] Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of Necrostatin-1 (e.g., 1-100 µM) or vehicle (DMSO) for 1 hour.[7]
-
Induction of Necroptosis: Add the necroptosis-inducing agent (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-FMK and/or a SMAC mimetic like BV6) to the wells.[7]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).[7]
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Necroptosis Markers
This protocol allows for the detection of key necroptosis-related proteins and their phosphorylated (activated) forms.
-
Cell Treatment: Seed cells in 6-well plates and treat with Necrostatin-1 and the necroptosis-inducing agent as described in the cell viability assay. A shorter incubation time (e.g., 4-8 hours) may be optimal for detecting protein phosphorylation.[7]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
In Vitro RIPK1 Kinase Assay
This assay directly measures the inhibitory effect of Necrostatin-1 on the kinase activity of RIPK1.[10]
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human RIPK1, kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT), and varying concentrations of Necrostatin-1 or vehicle (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (a mixture of cold ATP and [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Visualize the phosphorylated RIPK1 by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition by Necrostatin-1.
-
Important Considerations
-
Specificity: While Necrostatin-1 is a potent RIPK1 inhibitor, it has been reported to have off-target effects, notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[2][10] For studies where IDO activity may be a confounding factor, the use of Necrostatin-1s (7-Cl-O-Nec-1), a more specific RIPK1 inhibitor that does not inhibit IDO, is recommended.[10][11]
-
Inactive Control: Necrostatin-1i, an inactive analog, is often used as a negative control. However, at high concentrations, it may exhibit some residual activity in certain cellular assays.[10][11]
-
Cell Type Dependency: The sensitivity to necroptosis and the effective concentration of Necrostatin-1 can vary significantly between different cell types. It is crucial to perform dose-response experiments to determine the optimal concentration for each cell line.
-
Apoptosis vs. Necroptosis: In some cellular contexts, inhibition of necroptosis by Necrostatin-1 can shift the cell death modality towards apoptosis. It is advisable to co-treat with a pan-caspase inhibitor like z-VAD-FMK to specifically study necroptosis.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize Necrostatin-1 as a powerful tool to elucidate the mechanisms of necroptosis in their in vitro cell culture models.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. media.sciltp.com [media.sciltp.com]
- 8. mdpi.com [mdpi.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Necroptosis in HT-29 Cells using TNF-alpha
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically initiated in response to extracellular or intracellular stimuli, such as activation of death receptors like the tumor necrosis factor receptor (TNFR). Unlike apoptosis, necroptosis is a caspase-independent cell death pathway, making it a critical area of study, particularly in the context of apoptosis-resistant cancers. The human colon adenocarcinoma cell line, HT-29, is a well-established model for studying necroptosis as it expresses the key molecular machinery.
These application notes provide a detailed protocol for inducing necroptosis in HT-29 cells using a combination of Tumor Necrosis Factor-alpha (TNF-alpha), a Smac mimetic, and a pan-caspase inhibitor.
Principle of the Method
Stimulation of the TNF receptor 1 (TNFR1) by TNF-alpha can trigger distinct signaling pathways leading to either cell survival, apoptosis, or necroptosis. To specifically induce necroptosis in HT-29 cells, the apoptotic pathway must be inhibited. This is achieved by the concurrent use of a pan-caspase inhibitor, such as z-VAD-fmk, which blocks the activity of caspases (e.g., caspase-8) that are central to apoptosis and also cleave and inactivate key necroptotic proteins.[1][2][3] Furthermore, to enhance the necroptotic signal, a Smac mimetic (e.g., SM-164 or LCL161) is used to antagonize the function of cellular Inhibitor of Apoptosis Proteins (cIAPs), which are negative regulators of the necroptotic pathway.[1][3][4][5] This combination of TNF-alpha, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ) effectively channels the signaling cascade towards necroptosis, mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[4][6]
Signaling Pathway of TNF-alpha-Induced Necroptosis
The binding of TNF-alpha to its receptor, TNFR1, initiates the formation of Complex I, which can lead to pro-survival signaling. However, in the presence of a Smac mimetic and a caspase inhibitor, a secondary cytosolic complex, known as the necrosome or Complex IIb, is formed. This complex consists of RIPK1 and RIPK3, which are brought into close proximity, leading to their auto- and trans-phosphorylation. Activated RIPK3 then phosphorylates its downstream substrate, MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.
Caption: TNF-alpha-induced necroptosis signaling pathway in HT-29 cells.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) | Storage |
| HT-29 Cells | ATCC | HTB-38 | Liquid Nitrogen |
| DMEM | Gibco | 11995065 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Recombinant Human TNF-alpha | R&D Systems | 210-TA | -20°C |
| Smac Mimetic (SM-164) | ApexBio | A8645 | -20°C |
| Pan-Caspase Inhibitor (z-VAD-fmk) | Calbiochem | 219007 | -20°C |
| Necrostatin-1 (Nec-1) | Sigma-Aldrich | N9037 | -20°C |
| Propidium Iodide (PI) | Thermo Fisher Scientific | P3566 | 4°C |
| LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific | 88953 | 4°C |
| Anti-phospho-MLKL Antibody | Abcam | ab196436 | 4°C |
Cell Culture
HT-29 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Protocol for Inducing Necroptosis
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding:
-
Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
-
Preparation of Reagents:
-
Prepare stock solutions of TNF-alpha, Smac mimetic (SM-164), and z-VAD-fmk in an appropriate solvent (e.g., DMSO or sterile PBS) according to the manufacturer's instructions.
-
Prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations.
-
-
Treatment:
-
For the negative control group, replace the medium with fresh complete medium.
-
For the necroptosis induction group, replace the medium with fresh medium containing the following final concentrations of reagents:
-
To confirm that cell death is due to necroptosis, include a control group pre-treated with a RIPK1 inhibitor, Necrostatin-1 (10-30 µM), for 30-60 minutes before adding the necroptosis-inducing cocktail.[6][10]
-
-
Incubation:
-
Incubate the treated cells for a specified time course (e.g., 6, 12, or 24 hours). The optimal incubation time may vary and should be determined empirically.
-
Quantification of Necroptosis
1. Propidium Iodide (PI) Staining and Flow Cytometry:
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cells with compromised membrane integrity, a hallmark of necroptosis.
-
Following treatment, collect both the supernatant (containing detached, dead cells) and the adherent cells (by trypsinization).
-
Combine the supernatant and the harvested cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1X PBS.
-
Add PI to a final concentration of 1-5 µg/mL.[8]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the population of necroptotic cells.
2. Lactate Dehydrogenase (LDH) Release Assay:
LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
-
After the incubation period, carefully collect a sample of the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol of a commercial kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
3. Western Blot for Phospho-MLKL:
Detection of phosphorylated MLKL (p-MLKL) is a specific biochemical marker for the activation of the necroptotic pathway.
-
Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358).[11]
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the p-MLKL signal indicates the induction of necroptosis.
Data Presentation
Table 1: Recommended Reagent Concentrations for Necroptosis Induction in HT-29 Cells
| Reagent | Stock Concentration | Solvent | Final Working Concentration | Reference |
| TNF-alpha | 100 µg/mL | PBS with 0.1% BSA | 10 - 100 ng/mL | [4][10] |
| Smac Mimetic (SM-164) | 10 mM | DMSO | 10 nM - 0.2 µM | [4][8] |
| z-VAD-fmk | 20 mM | DMSO | 20 µM | [4][8][10] |
| Necrostatin-1 (Nec-1) | 10 mM | DMSO | 10 - 60 µM | [6][10] |
Table 2: Example of Expected Results from a Necroptosis Experiment in HT-29 Cells (24-hour treatment)
| Treatment Group | % PI Positive Cells (Mean ± SD) | % LDH Release (Mean ± SD) | p-MLKL Expression |
| Untreated Control | 5 ± 2% | 8 ± 3% | Basal |
| TNF-alpha only | 10 ± 3% | 12 ± 4% | Basal |
| TSZ (TNF-alpha + SM-164 + z-VAD-fmk) | 65 ± 8% | 70 ± 10% | +++ |
| TSZ + Necrostatin-1 | 15 ± 4% | 18 ± 5% | + |
Experimental Workflow Diagram
Caption: A typical experimental workflow for inducing and analyzing necroptosis.
Troubleshooting and Considerations
-
Low Necroptosis Induction: If the percentage of cell death is low, consider optimizing the concentration of TNF-alpha and the Smac mimetic. Also, ensure that the HT-29 cells have not been passaged too many times, which can sometimes alter their response to stimuli. The expression level of RIPK3 is a critical determinant of necroptosis sensitivity.[4][6]
-
High Background Cell Death: High cell death in the control group may indicate suboptimal cell culture conditions or issues with the reagents. Ensure all solutions are sterile and that the cells are healthy before starting the experiment.
-
Apoptosis Instead of Necroptosis: If you observe signs of apoptosis (e.g., caspase activation), ensure that the pan-caspase inhibitor is active and used at a sufficient concentration.
-
Cell Line Variation: Be aware that responses can vary between different cell lines and even between different passages of the same cell line. It is crucial to maintain consistent cell culture practices.
By following these detailed protocols and considering the key aspects of the necroptotic pathway, researchers can reliably induce and quantify necroptosis in HT-29 cells for a variety of applications in cancer biology and drug discovery.
References
- 1. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Phosphorylated MLKL via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon induction of necroptosis, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption. The detection of phosphorylated MLKL (pMLKL) is, therefore, a crucial indicator of necroptotic cell death. This document provides a detailed protocol for the detection of pMLKL by Western blot, a fundamental technique for studying this cell death modality.
Signaling Pathway: Necroptosis and MLKL Phosphorylation
The necroptosis signaling cascade is initiated by various stimuli, such as Tumor Necrosis Factor (TNF). In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. Within this complex, RIPK3 becomes activated and phosphorylates MLKL at specific serine and threonine residues (Ser345 in mouse, Thr357/Ser358 in human).[1] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and the exposure of its N-terminal four-helix bundle domain.[2] These MLKL oligomers then translocate to the plasma membrane, where they are believed to form pores, leading to ion influx, cell swelling, and eventual lysis.
Figure 1. Necroptosis signaling pathway leading to MLKL phosphorylation.
Experimental Protocol: Western Blot for Phosphorylated MLKL
This protocol provides a step-by-step guide for the detection of pMLKL in cell lysates.
Materials and Reagents
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA | 4°C |
| Protease Inhibitor Cocktail | Commercial cocktail or custom mix (e.g., PMSF, aprotinin, leupeptin) | -20°C |
| Phosphatase Inhibitor Cocktail | Commercial cocktail or custom mix (e.g., Sodium Fluoride, Sodium Orthovanadate, β-glycerophosphate) | 4°C or -20°C |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl, pH 6.8, 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol (add fresh) | Room Temperature |
| Tris-Glycine-SDS Running Buffer (10X) | 250 mM Tris, 1.92 M Glycine, 1% SDS | Room Temperature |
| Transfer Buffer (10X) | 250 mM Tris, 1.92 M Glycine | Room Temperature |
| TBST (10X) | 1 M Tris-HCl, pH 7.6, 1.5 M NaCl, 1% Tween-20 | Room Temperature |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | 4°C |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST | 4°C |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in TBST | 4°C |
Experimental Workflow
Figure 2. Experimental workflow for Western blotting of pMLKL.
Step-by-Step Methodology
1. Sample Preparation (Cell Lysis)
-
Positive Control: To induce necroptosis and generate a positive control lysate, treat susceptible cell lines (e.g., HT-29, L929) with appropriate stimuli. A common treatment is a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).[3]
-
Negative Control: Use untreated cells or cells from an MLKL knockout cell line as a negative control.[3][4]
-
Place cell culture dishes on ice and wash cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[5][6][7]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration with RIPA Lysis Buffer.
3. SDS-PAGE
-
Prepare protein samples by adding 1/3 volume of 4X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-50 µg of total protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1X Tris-Glycine-SDS Running Buffer at 100-150V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.
-
Activate a PVDF membrane by incubating in methanol for 1 minute, followed by a brief rinse in transfer buffer.
-
Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper - sponge).
-
Perform the transfer using either a wet or semi-dry transfer system. Wet transfer is often recommended for better efficiency with a broader range of protein sizes.[1][2][8][9][10]
-
Wet Transfer: Transfer at 100V for 60-90 minutes in a cold room or with an ice pack.
-
Semi-Dry Transfer: Transfer at 15-25V for 30-60 minutes.
-
-
After transfer, verify protein transfer by staining the membrane with Ponceau S.
5. Blocking
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation
-
Incubate the membrane with the primary antibody against pMLKL diluted in Primary Antibody Dilution Buffer. Incubation can be performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
Table 2: Recommended Antibody Dilutions and Expected Band Size
| Antibody | Host Species | Phosphorylation Site | Recommended Dilution | Expected Band Size |
| Phospho-MLKL | Rabbit | Ser345 (mouse) | 1:1000 | ~54 kDa |
| Phospho-MLKL | Rabbit | Ser358 (human) | 1:1000 | ~54 kDa |
| Total MLKL | Rabbit/Mouse | - | 1:1000 | ~54 kDa |
| Loading Control (e.g., β-actin, GAPDH) | Mouse/Rabbit | - | 1:1000 - 1:5000 | Varies |
7. Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the pMLKL signal to the total MLKL or a loading control.
Troubleshooting
Table 3: Common Issues and Solutions in pMLKL Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient induction of necroptosis | Optimize the concentration and incubation time of necroptosis-inducing agents. |
| Inactive phosphatase inhibitors | Use fresh or properly stored phosphatase inhibitors. | |
| Poor antibody performance | Use a validated antibody at the recommended dilution. Include a positive control. | |
| Insufficient protein loading | Increase the amount of protein loaded per lane (up to 50 µg). | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Antibody concentration too high | Optimize the primary and secondary antibody concentrations by performing a titration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
This detailed protocol provides a robust framework for the detection and semi-quantitative analysis of phosphorylated MLKL by Western blot. By carefully following these steps and incorporating appropriate controls, researchers can reliably assess the activation of the necroptosis pathway in their experimental models. This is of paramount importance for advancing our understanding of necroptosis in health and disease and for the development of novel therapeutic strategies targeting this cell death pathway.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. stellarscientific.com [stellarscientific.com]
- 3. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]
- 4. Recommended controls for western blot | Abcam [abcam.com]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. www2.nau.edu [www2.nau.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Semi-Dry vs. Wet Transfer for Western Blot [blog.btlabsystems.com]
- 9. Dry/Semi-Dry vs Wet Transfer Western Blot: Which To Choose? | Bio-Techne [bio-techne.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Application of Necrostatin-1 in Ischemic Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Necrostatin-1 (Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various experimental models of ischemic injury. Nec-1 has emerged as a critical tool for studying the role of necroptosis, a form of programmed necrosis, in the pathophysiology of ischemic damage in tissues such as the brain, heart, and kidneys.[1][2][3] By inhibiting RIPK1 kinase activity, Nec-1 effectively blocks the necroptotic signaling cascade, thereby reducing cell death and tissue injury in preclinical models.[1][3][4]
Mechanism of Action
Necroptosis is a regulated cell death pathway initiated by death receptors like TNFR1 or in response to cellular stress, such as ischemia-reperfusion.[5][6] The core of the necroptotic pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[5][7][8] Upon activation, RIPK1 phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[1][8] This complex then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[5][8]
Necrostatin-1 allosterically inhibits the kinase activity of RIPK1, preventing the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3.[1][3] This action effectively halts the downstream signaling cascade that leads to MLKL activation and execution of necroptosis.[7][8]
Data Presentation: Efficacy of Necrostatin-1 in Ischemic Injury Models
The following tables summarize the quantitative effects of Necrostatin-1 treatment across various preclinical models of ischemic injury.
Table 1: Cerebral Ischemia Models
| Model | Species | Nec-1 Dose & Route | Key Findings | Reference |
| MCAO | Rat | Intracerebroventricular injection (30 min pre-MCAO) | Significantly reduced infarct volume. Decreased expression of p-RIPK1, RIPK3, and p-MLKL. | [7] |
| BCAS | Mouse | Intragastric (for 2 weeks post-stroke) | Improved cognitive performance. Reduced expression of inflammatory markers. | [9] |
| Hypoxia-Ischemia | Neonatal Rat | Not Specified | Provided neuroprotection by preserving mitochondrial function. | [8][10] |
Table 2: Renal Ischemia-Reperfusion Injury (IRI) Models
| Model | Species | Nec-1 Dose & Route | Key Findings | Reference |
| Renal IRI | Rat | 1.65 mg/kg IV (20 min pre-ischemia, just before reperfusion, or 20 min post-reperfusion) | Time-dependent reduction in RIPK1 expression. Decreased levels of CXCL1, IL-6, ICAM-1, and NFκB. | [11] |
| Renal IRI | Rat | Pretreatment | Significantly decreased HIF-1α and miR-26a expression. Reduced levels of necroptosis, oxidative stress, and inflammatory markers. | [12][13] |
| In vitro Ischemia | Rat Tubular Cells (NRK-52E) | 20 µM | Attenuated cell death. Increased cell viability from ~54% to ~72%. | [14] |
Table 3: Myocardial Ischemia-Reperfusion (MI/R) Models
| Model | Species | Nec-1 Dose & Route | Key Findings | Reference |
| MI/R | Rat | 0.6 mg/kg at onset of reperfusion | Significantly reduced infarct size from 15.1% to 5.3%. Reduced release of creatine kinase. | [15] |
| MI/R | Rat | 1 mg/kg and 4 mg/kg IV (for 3 days) | Dose-dependent decrease in RIP1 and RIP3 mRNA and protein levels. Reduced myocardial infarct size. | [16] |
| MI/R | Mouse | 0.6, 3, and 6 mg/kg intraperitoneal (30 min pre-operation) | Dose-dependent decrease in infarct size and LDH levels. Down-regulated protein levels of RIP1, RIP3, and MLKL. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental setups.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia and the administration of Necrostatin-1.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Necrostatin-1 (and inactive Nec-1 as a control)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Surgical Preparation: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and the CCA. Insert the nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, thereby occluding the origin of the middle cerebral artery (MCA).
-
Verification: Monitor regional cerebral blood flow with a Laser Doppler flowmeter. A successful occlusion is indicated by a drop in blood flow to <20% of the baseline.
-
Necrostatin-1 Administration: 30 minutes prior to MCAO, stereotactically inject Nec-1 or its inactive control into the contralateral lateral ventricle.[7]
-
Reperfusion: After the desired duration of ischemia (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Post-operative Care: Suture the incision, discontinue anesthesia, and monitor the animal for recovery. Provide appropriate post-operative care, including analgesics and hydration.
-
Outcome Assessment: At selected time points (e.g., 24, 48, 72 hours), assess neurological deficits and sacrifice the animals for infarct volume analysis (e.g., TTC staining) and molecular assays (e.g., Western blot for RIPK1, RIPK3, MLKL).[7]
Renal Ischemia-Reperfusion Injury (IRI) Model in Rats
This protocol outlines the procedure for inducing renal IRI and administering Necrostatin-1.
Materials:
-
Male Wistar rats (200-250g)
-
Necrostatin-1
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose both kidneys.
-
Ischemia: Carefully dissect the renal pedicles and clamp both with non-traumatic microvascular clamps to induce ischemia (e.g., for 45 minutes).
-
Necrostatin-1 Administration: Administer Nec-1 (e.g., 1.65 mg/kg) intravenously at a specific time point relative to ischemia/reperfusion (e.g., 20 minutes before ischemia or just before reperfusion).[11]
-
Reperfusion: After the ischemic period, remove the clamps to initiate reperfusion.
-
Closure and Recovery: Close the abdominal incision in layers and allow the animal to recover.
-
Sample Collection: At the end of the experiment (e.g., 24 hours post-reperfusion), collect blood samples for renal function tests (BUN, creatinine) and harvest the kidneys for histological (H&E staining) and molecular analysis (e.g., ELISA for inflammatory markers, Western blot for RIPK1).[11][12]
In Vitro Simulated Ischemia in Cell Culture
This protocol describes how to model ischemia in a cell culture system.
Materials:
-
Cell line (e.g., rat tubular epithelial cells NRK-52E)[14]
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
TNF-α
-
Antimycin A
-
Necrostatin-1
-
Hypoxia chamber or mineral oil
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with Necrostatin-1 (e.g., 20 µM) for a specified duration (e.g., 1-2 hours) before inducing ischemia.[14]
-
Simulated Ischemia: To simulate ischemia, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxia chamber (e.g., 95% N₂, 5% CO₂). Alternatively, overlay the culture with mineral oil to create an oxygen-deprived environment. Some protocols also include treatment with agents like TNF-α (10 ng/mL) and Antimycin A (10 µM) to mimic aspects of the ischemic environment.[14]
-
Reperfusion/Reoxygenation: After the ischemic period (e.g., 4-6 hours), replace the ischemic medium with normal, oxygenated culture medium and return the cells to a standard incubator.
-
Analysis: After a period of reoxygenation (e.g., 24 hours), assess cell viability (e.g., MTT assay), cell death (e.g., flow cytometry with Annexin V/PI staining), and protein expression (e.g., immunofluorescence or Western blot for Drp1, RIPK1).[14]
Conclusion
Necrostatin-1 is a valuable pharmacological tool for investigating the role of necroptosis in ischemic injury. The provided data and protocols demonstrate its efficacy in reducing cell death and improving functional outcomes in various preclinical models. Researchers and drug development professionals can use this information to design and execute experiments aimed at further elucidating the therapeutic potential of inhibiting necroptosis in ischemic diseases.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Necrostatin-1 Attenuates Inflammatory Response and Improves Cognitive Function in Chronic Ischemic Stroke Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 mitigates renal ischaemia-reperfusion injury - time dependent - via aborting the interacting protein kinase (RIPK-1)-induced inflammatory immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Necrostatin-1 Attenuates Renal Ischemia and Reperfusion Injury via Meditation of HIF-1α/mir-26a/TRPC6/PARP1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 Attenuates Renal Ischemia and Reperfusion Injury via Meditation of HIF-1α/mir-26a/TRPC6/PARP1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cardioprotective Effect of Nec-1 in Rats Subjected to MI/R: Downregulation of Autophagy-Like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of necrostatin-1 on myocardial tissue in rats with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Necrostatin-1 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Necrostatin-1 (Nec-1) has emerged as a critical pharmacological tool in the study of neurodegenerative diseases. As a specific allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), Nec-1 blocks necroptosis, a form of regulated necrosis implicated in the pathophysiology of numerous neurological disorders.[1][2][3][4] These application notes provide a comprehensive overview of Nec-1's mechanism, its use in various disease models, and detailed protocols for its application in a research setting.
Mechanism of Action and Signaling Pathway
Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death.[2][3] The pathway is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1).[2][3][5] Under conditions where caspase-8 is inhibited, RIPK1 is phosphorylated and recruits RIPK3 to form a functional amyloid-like signaling complex known as the necrosome.[2][3][6][7] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][3][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell lysis.[2][3][7]
Necrostatin-1 specifically targets the kinase domain of RIPK1, stabilizing it in an inactive conformation.[1][7][8] This prevents the autophosphorylation of RIPK1 and the subsequent recruitment of RIPK3, thereby inhibiting the formation of the necrosome and halting the downstream signaling cascade.[6][7] It is important to note that the interplay between necroptosis and other cell death pathways like apoptosis is complex; in some contexts, inhibiting necroptosis with Nec-1 can shift the cellular response towards apoptosis.[1][2]
Data Presentation: Necrostatin-1 Application in Neurodegenerative Models
The following tables summarize quantitative data from various studies utilizing Necrostatin-1.
Table 1: In Vitro Applications of Necrostatin-1
| Disease Model | Cell Line | Necroptosis Inducer | Nec-1 Concentration | Incubation Time | Key Findings & References |
| Parkinson's Disease | PC12 cells | 6-hydroxydopamine (6-OHDA) | 5–30 µM | 1 hr pre-treatment | Increased cell viability, stabilized mitochondrial membrane potential, inhibited excessive autophagy.[9] |
| Parkinson's Disease | SH-SY5Y & Fibroblasts | Rotenone | 20 µM (SH-SY5Y), 30 µM (Fibroblasts) | 24 hr | Prevented rotenone-induced necroptosis but did not protect mitochondria from toxicity.[10][11][12] |
| Huntington's Disease | ST14A striatal cells | zVAD-fmk (caspase inhibitor) | EC50 = 0.18 µM | Not Specified | Rescued zVAD-fmk induced necroptosis.[1] |
| Alzheimer's Disease | Primary cortical cells | Aluminum (Al) | 60 µM | Not Specified | Significantly improved cell viability compared to other inhibitors.[13] |
| Ischemic Injury | Jurkat cells | TNF-α | EC50 = 490 nM | 30 min | Inhibited TNF-α-induced necroptosis.[14][15] |
| Oxidative Stress | HT-22 cells | Glutamate | 10 µM | 12 hr | Protected against glutamate-induced cell death.[14] |
Table 2: In Vivo Applications of Necrostatin-1
| Disease Model | Animal Model | Necroptosis Inducer | Nec-1 Dosage & Route | Treatment Regimen | Key Findings & References |
| Alzheimer's Disease | ICR Mice | Aluminum (Al) intracerebroventricular injection | 2, 4, 8 mM (intracerebroventricular) | Single injection | Improved learning and memory, decreased neural cell death.[13] |
| Alzheimer's Disease | Zebrafish | Aluminum trichloride in culture medium | Not specified | 1 month | Reversed learning and memory deficits, enhanced acetylcholine levels.[16] |
| Huntington's Disease | R6/2 Transgenic Mice | Mutant Huntingtin (Htt) | Not specified | Not specified | Delayed disease onset, modest survival benefit.[1] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | Mutant SOD1 | Not specified | Not specified | Pharmacological inhibition of RIPK1 modestly delayed disease onset.[17] |
| Ischemic Stroke | Rats | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Post-injury treatment | Reduced brain damage, decreased expression of p-RIPK1, RIPK3, and MLKL.[6] |
| Epilepsy | Mice | Kainic Acid (KA) | 40 µM | Not specified | Protected hippocampal neurons, reduced apoptosis and necroptosis markers.[4] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
Objective: To determine the protective effect of Necrostatin-1 against a neurotoxin-induced cell death in a neuronal cell line. This example uses a Parkinson's disease model.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Necrostatin-1 (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Nec-1 Pre-treatment: Prepare serial dilutions of Necrostatin-1 in culture medium (e.g., 5, 10, 20, 30 µM).[9] Remove the old medium from the cells and add 100 µL of the Nec-1 containing medium. Include a vehicle control group (DMSO equivalent). Incubate for 1-2 hours.
-
Neurotoxin Induction: Prepare a fresh solution of 6-OHDA in culture medium. Add the 6-OHDA solution to the wells (final concentration typically 50-100 µM) except for the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or solubilization buffer and read the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions to measure cytotoxicity by detecting LDH release from damaged cells.
-
-
Data Analysis: Normalize the results to the control group (100% viability) and plot cell viability against Nec-1 concentration.
Protocol 2: Western Blot Analysis of Necroptosis Markers
Objective: To quantify the expression and phosphorylation of key necroptosis proteins (p-RIPK1, RIPK3, p-MLKL) following Nec-1 treatment in cell lysates or tissue homogenates.
Materials:
-
Protein samples from in vitro or in vivo experiments
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1, anti-RIPK3, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Neuroprotection Study in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of Necrostatin-1 in an aluminum (Al)-induced mouse model of Alzheimer's disease.[13]
Materials:
-
Male ICR mice
-
Necrostatin-1
-
Aluminum chloride (AlCl₃)
-
Sterile normal saline
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Morris Water Maze (MWM) equipment
-
Tissue processing reagents for histology (Nissl stain) and Western blot.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Group Allocation: Divide mice into groups: (1) Sham (Saline), (2) AlCl₃ + Vehicle, (3) AlCl₃ + Nec-1 (low dose), (4) AlCl₃ + Nec-1 (high dose).
-
Surgical Procedure and Injection:
-
Behavioral Testing (Post-injection):
-
Starting approximately 20 days post-injection, perform the Morris Water Maze test over several days to assess spatial learning and memory.[13] Record escape latency and time spent in the target quadrant during a probe trial.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline and paraformaldehyde.
-
Collect brain tissue. Use one hemisphere for histological analysis (e.g., Nissl staining to count viable neurons in the hippocampus) and the other for biochemical analysis (Western blot for AD and necroptosis markers).[13]
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare behavioral outcomes, neuron counts, and protein expression levels between the groups.
Important Considerations
-
Specificity and Controls: While Nec-1 is a potent RIPK1 inhibitor, using an inactive analog (Nec-1i) as a negative control is recommended to confirm that the observed effects are due to specific RIPK1 inhibition.
-
Toxicity: High concentrations of Necrostatin-1 can be toxic and may induce apoptosis or affect mitochondrial morphology.[2][10][11] Dose-response studies are crucial to identify the optimal therapeutic window for each model system.[9][18]
-
Pharmacokinetics: Nec-1 is known to cross the blood-brain barrier but has a relatively short half-life (~1 hour), which should be considered when designing in vivo treatment regimens.[1][19]
-
Crosstalk: Necroptosis, apoptosis, and autophagy are interconnected.[2][20] Inhibition of one pathway may activate another. It is often beneficial to analyze markers for multiple cell death pathways to fully understand the mechanism of action.[20]
References
- 1. Necrostatin-1 ameliorates symptoms in R6/2 transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The necroptosis cell death pathway drives neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of Necrostatin-1 in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity of Necrostatin-1 in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. Necrostatin-1 Relieves Learning and Memory Deficits in a Zebrafish Model of Alzheimer's Disease Induced by Aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Necroptosis is dispensable for motor neuron degeneration in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RePORT ⟩ RePORTER [reporter.nih.gov]
- 20. Anti-necroptosis chemical necrostatin-1 can also suppress apoptotic and autophagic pathway to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Necroptosis via Caspase-8 Inhibition with z-VAD-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in various physiological and pathological processes, including development, immunity, and degenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent pathway. A key regulator of this process is the protein kinase RIPK1 (Receptor-Interacting Protein Kinase 1). Under apoptotic conditions, Caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby inhibiting necroptosis.[1] However, when Caspase-8 is inhibited, the necroptotic pathway can be initiated.[1][2]
The pan-caspase inhibitor, z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), is a cell-permeable peptide that irreversibly binds to the catalytic site of caspases, thereby blocking their activity.[3] By inhibiting Caspase-8, z-VAD-fmk can trigger necroptosis in the presence of appropriate stimuli, such as Tumor Necrosis Factor-alpha (TNFα).[4][5] This makes z-VAD-fmk a critical tool for studying the mechanisms of necroptosis and for identifying potential therapeutic targets in diseases where this cell death pathway is dysregulated.
These application notes provide a detailed overview and protocols for inducing necroptosis in vitro using z-VAD-fmk.
Signaling Pathway of Necroptosis Induction
The induction of necroptosis via Caspase-8 inhibition typically involves the activation of a death receptor, such as TNFR1. The binding of TNFα to TNFR1 leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB. A subsequent transition to a secondary cytoplasmic complex (Complex II) can lead to one of two cell death pathways. In the presence of active Caspase-8, Complex IIa forms, leading to the cleavage of RIPK1 and RIPK3 and the initiation of apoptosis. However, when Caspase-8 is inhibited by z-VAD-fmk, RIPK1 and RIPK3 are not cleaved and can form a functional necrosome (Complex IIb).[2][6] This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL).[7][8] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell lysis.[7]
Caption: Necroptosis signaling pathway initiated by TNFα and z-VAD-fmk.
Experimental Protocols
General Considerations
-
Cell Line Selection: The susceptibility to necroptosis induction varies between cell lines. It is crucial to use a cell line known to express the key components of the necroptotic pathway (RIPK1, RIPK3, MLKL). Commonly used cell lines include human Jurkat T cells, mouse fibrosarcoma L929 cells, and various macrophage cell lines like J774A.1 and RAW264.7.[5][9][10]
-
Reagent Quality: Use high-purity z-VAD-fmk and other reagents. Reconstitute z-VAD-fmk in DMSO and store at -20°C.
-
Controls: Always include appropriate controls:
Protocol 1: Induction of Necroptosis in Jurkat Cells
This protocol describes the induction of necroptosis in the human T-lymphocyte cell line, Jurkat.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Human TNFα (recombinant)
-
z-VAD-fmk
-
Necrostatin-1 (Nec-1)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis/necrosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Pre-incubation: Pre-incubate the cells with the IAP antagonist (e.g., 1 µM LCL161 or 5 µM BV6) and z-VAD-fmk (20-50 µM) for 1 hour.[9][11]
-
Stimulation: Add TNFα to a final concentration of 10-100 ng/mL. For the necroptosis inhibition control, add Nec-1 (30 µM) along with the other inhibitors.[9][11]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Staining:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Necroptotic cells will be positive for both Annexin V and PI.[13]
Protocol 2: Induction of Necroptosis in L929 Cells
This protocol details the induction of necroptosis in the mouse fibrosarcoma cell line, L929, which is highly sensitive to z-VAD-fmk-induced necroptosis.[5]
Materials:
-
L929 cells
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
z-VAD-fmk
-
Necrostatin-1 (Nec-1)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with z-VAD-fmk (20-50 µM). In some cases, L929 cells undergo necroptosis with z-VAD-fmk alone due to autocrine production of TNFα.[5] For a more robust induction, co-treat with a low concentration of mouse TNFα (1-10 ng/mL). Include a control with Nec-1 (30 µM).
-
Incubation: Incubate for 12-24 hours.
-
LDH Assay: Measure cell death by quantifying the release of LDH into the culture medium using a commercial kit, following the manufacturer's instructions.
Data Presentation
The following tables summarize typical concentrations and incubation times for inducing necroptosis in different cell lines.
Table 1: Reagent Concentrations for Necroptosis Induction
| Reagent | Jurkat Cells | L929 Cells | Macrophages (BMDMs) |
| z-VAD-fmk | 20 - 50 µM[9] | 20 - 50 µM[5][14] | 20 - 80 µM[4] |
| TNFα | 10 - 100 ng/mL[9] | 1 - 10 ng/mL (optional) | Not typically required with LPS |
| LPS | Not applicable | Not applicable | 100 ng/mL - 1 µg/mL[4][15] |
| IAP Antagonist | 1 - 5 µM[9] | Not typically required | Not typically required |
| Necrostatin-1 | 30 µM[11] | 30 µM[11] | 10 - 30 µM[15] |
Table 2: Typical Incubation Times
| Cell Line | Incubation Time (hours) |
| Jurkat | 16 - 24[9] |
| L929 | 12 - 24[5] |
| Macrophages (BMDMs) | 24[4][15] |
Visualization of Experimental Workflow
Caption: A generalized workflow for inducing and assessing necroptosis.
Quantification of Necroptosis
Several methods can be used to quantify necroptotic cell death:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI): This is a widely used method to distinguish between viable, apoptotic, and necrotic/necroptotic cells.[13][16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Image-based flow cytometry can further distinguish late apoptotic from necroptotic cells based on nuclear morphology.[9][13] Necroptotic cells typically show a more diffuse PI staining, while late apoptotic cells have condensed, brightly stained nuclei.[17]
-
-
Lactate Dehydrogenase (LDH) Release Assay: Necroptosis leads to the loss of plasma membrane integrity and the release of intracellular components, including LDH. Measuring LDH activity in the culture supernatant provides a quantitative measure of cell lysis.
-
Western Blotting: The phosphorylation of MLKL is a key event in necroptosis.[17] Detecting phosphorylated MLKL (p-MLKL) by Western blotting can confirm the activation of the necroptotic pathway.
Troubleshooting
-
Low levels of necroptosis:
-
Confirm that the cell line expresses RIPK1, RIPK3, and MLKL.
-
Titrate the concentrations of z-VAD-fmk and the stimulus (e.g., TNFα).
-
Increase the incubation time.
-
Ensure the activity of the reagents.
-
-
High background cell death:
-
Optimize cell seeding density to avoid overgrowth.
-
Check for contamination in the cell culture.
-
Reduce the concentration of z-VAD-fmk or the stimulus.
-
Conclusion
The use of z-VAD-fmk to inhibit Caspase-8 is a robust and widely accepted method for inducing and studying necroptosis in vitro. By following the detailed protocols and considering the key variables outlined in these application notes, researchers can effectively investigate the molecular mechanisms of necroptosis and its role in health and disease.
References
- 1. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FKBP12 mediates necroptosis by initiating RIPK1–RIPK3–MLKL signal transduction in response to TNF receptor 1 ligation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 8. FKBP12 mediates necroptosis by initiating RIPK1-RIPK3-MLKL signal transduction in response to TNF receptor 1 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 10. tandfonline.com [tandfonline.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioradiations.com [bioradiations.com]
Quantitative Analysis of Necroptosis Using Imaging Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, leading to an inflammatory response.[1][2] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1-like kinase 3 (RIPK3), and the mixed lineage kinase domain-like pseudokinase (MLKL).[3][4] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][5]
The quantitative analysis of necroptosis is crucial for understanding its molecular mechanisms and for the development of therapeutic agents that target this pathway. Imaging techniques offer powerful tools to visualize and quantify the key events of necroptosis at the single-cell level and in real-time. This document provides detailed application notes and protocols for the quantitative analysis of necroptosis using various imaging modalities.
Key Imaging Techniques for Quantifying Necroptosis
Several imaging-based methods can be employed to quantify necroptosis. These techniques rely on the detection of specific hallmarks of necroptotic cell death, such as loss of plasma membrane integrity and the activation of key signaling proteins.
Plasma Membrane Integrity Assays
A hallmark of necroptosis is the loss of plasma membrane integrity.[1] This can be quantified using cell-impermeable fluorescent dyes that only enter cells with compromised membranes.
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised plasma membrane.[6][7][8]
-
SYTOX Green Staining: SYTOX Green is another high-affinity nucleic acid stain that easily penetrates cells with damaged plasma membranes but not live cells.[9][10][11][12]
These dyes can be used in both endpoint assays and real-time live-cell imaging to quantify the kinetics of necroptosis.
High-Content Imaging (HCI)
High-content imaging combines automated microscopy with sophisticated image analysis to extract quantitative data from complex cellular models.[13] HCI platforms can be used to simultaneously measure multiple parameters of necroptosis, such as:
-
Cell number and viability
-
Plasma membrane permeability (using PI or SYTOX Green)
-
Translocation and oligomerization of key necroptosis proteins (e.g., MLKL)
-
Morphological changes associated with necroptosis
Förster Resonance Energy Transfer (FRET) Imaging
FRET-based biosensors provide a dynamic and quantitative readout of protein-protein interactions and conformational changes in living cells.[2][14] A FRET biosensor named SMART (a sensor for MLKL activation based on FRET) has been developed to monitor the activation of MLKL during necroptosis in real-time.[2][14]
Immunofluorescence Imaging of Necroptosis Pathway Components
Immunofluorescence microscopy allows for the visualization and quantification of the subcellular localization and activation state of key necroptosis proteins.[3] Specific antibodies can be used to detect:
-
Phosphorylation of RIPK1, RIPK3, and MLKL, which are indicative of their activation.[2][3]
-
Formation of the necrosome, the signaling complex containing RIPK1 and RIPK3.
-
Translocation of phosphorylated MLKL to the plasma membrane.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that can be obtained from the different imaging techniques used to analyze necroptosis.
| Imaging Technique | Quantitative Parameters | Typical Readout | Advantages | Limitations |
| Plasma Membrane Integrity Assays (PI/SYTOX Green) | Percentage of positive cells, Mean fluorescence intensity, Rate of dye uptake (kinetic) | Fluorescence microscopy, Flow cytometry, Plate reader | Simple, robust, and widely used for quantifying cell death.[6][7][8][9] | Does not distinguish between necroptosis and other forms of necrotic cell death.[7] |
| High-Content Imaging (HCI) | Cell count, Percentage of dead cells, Nuclear morphology, Protein localization (e.g., MLKL puncta), Mitochondrial membrane potential | Automated fluorescence microscopy and image analysis software | Multiparametric analysis provides a comprehensive view of cellular events.[13] High-throughput capability. | Requires specialized instrumentation and expertise in image analysis. |
| FRET Imaging (e.g., SMART biosensor) | FRET efficiency, FRET/CFP ratio change | Live-cell fluorescence microscopy | Real-time monitoring of protein activation in living cells.[2][14] High specificity for necroptosis.[2] | Requires generation of genetically encoded biosensors and specialized imaging setup. |
| Immunofluorescence Imaging | Number and intensity of protein puncta (e.g., pMLKL), Colocalization analysis of signaling proteins, Signal-to-noise ratio of specific immunosignals | Confocal microscopy, Super-resolution microscopy | Provides spatial information on the activation and localization of necroptosis pathway components.[3] | Fixed-cell analysis provides a snapshot in time; antibody validation is critical.[3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Necroptosis using Propidium Iodide (PI) Staining and Fluorescence Microscopy
Objective: To quantify the percentage of necroptotic cells by measuring plasma membrane integrity.
Materials:
-
Cell culture medium
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in water)
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Necroptosis-inducing agent (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Fluorescence microscope with appropriate filter sets for PI and Hoechst/DAPI
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate at a density that will result in 70-80% confluency at the time of imaging.
-
Induction of Necroptosis: Treat cells with the necroptosis-inducing agent(s) at the desired concentration and for the desired time. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Staining:
-
Add PI to the cell culture medium to a final concentration of 1-5 µg/mL.
-
Add Hoechst 33342 or DAPI to the medium to a final concentration of 1-10 µg/mL to stain the nuclei of all cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
Capture images in the red channel for PI and the blue channel for Hoechst/DAPI.
-
Acquire multiple images from different fields of view for each well to ensure representative data.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of PI-positive (necroptotic) and total (Hoechst/DAPI-positive) cells.
-
Calculate the percentage of necroptotic cells: (Number of PI-positive cells / Total number of cells) x 100.
-
Protocol 2: High-Content Imaging for Multiparametric Analysis of Necroptosis
Objective: To simultaneously quantify multiple features of necroptosis, including cell death and MLKL translocation.
Materials:
-
Cell culture medium
-
Necroptosis-inducing agent(s)
-
SYTOX Green or PI
-
Hoechst 33342 or DAPI
-
Primary antibody against phosphorylated MLKL (pMLKL)
-
Fluorescently labeled secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Live/Dead Staining (Optional, for live-cell HCI): Add SYTOX Green and Hoechst 33342 to the medium and proceed to imaging.
-
Fixation and Permeabilization (for fixed-cell HCI):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody against pMLKL overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Acquire images using a high-content imaging system, capturing channels for Hoechst, SYTOX Green/PI (if used), and the pMLKL antibody.
-
-
Image Analysis:
-
Use the HCI software to define an image analysis pipeline.
-
Segmentation: Identify individual cells and their nuclei based on the Hoechst stain.
-
Quantification:
-
Measure the intensity of SYTOX Green/PI in the nuclear region to identify dead cells.
-
Identify and quantify pMLKL puncta within the cytoplasm or at the plasma membrane.
-
Calculate the percentage of dead cells and the percentage of cells with pMLKL puncta.
-
Measure other morphological features as needed.
-
-
Visualizations
Necroptosis Signaling Pathway
Caption: The core signaling pathway of TNFα-induced necroptosis.
Experimental Workflow for Quantitative Imaging of Necroptosis
References
- 1. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. A high throughput real-time imaging technique to quantify NETosis and distinguish mechanisms of cell death in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors identify an auxiliary role for mTOR signalling in necroptosis execution downstream of MLKL activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of High Content Imaging Methods for Cell Death Detection in Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Necrostatin-1 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Necrostatin-1, focusing on its solubility challenges and providing practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1 and what is its primary mechanism of action?
A1: Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] Its primary target is the Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] Nec-1 allosterically binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[2] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome complex (RIPK1-RIPK3-MLKL), ultimately blocking the necroptotic cell death signaling pathway.[2][3]
Q2: What are the known off-target effects of Necrostatin-1?
A2: Besides its inhibitory effect on RIPK1, Necrostatin-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[4] A more selective analog, Necrostatin-1s (Nec-1s), does not inhibit IDO and can be used as a more specific RIPK1 inhibitor.[4] Some studies also suggest that Nec-1 may have effects on other cellular processes like ferroptosis, independent of its action on RIPK1 and IDO.
Q3: What is the recommended final concentration of DMSO in cell culture when using Necrostatin-1?
A3: It is recommended to keep the final concentration of DMSO in cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] The sensitivity of cell lines to DMSO can vary, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cell model.[6][7]
Solubility Data
Necrostatin-1 is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution. The solubility can vary between different suppliers and batches.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source(s) |
| DMSO | 7.78 - 125 | 30 - 482 | [2][8][9] |
| Ethanol | ~3 | ~11.6 | [8] |
| DMF | ~20 | ~77.1 | [8] |
Note: The molecular weight of Necrostatin-1 is 259.33 g/mol .
Experimental Protocols
Protocol 1: Preparation of Necrostatin-1 Stock Solution
This protocol describes the preparation of a concentrated stock solution of Necrostatin-1.
Materials:
-
Necrostatin-1 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-warm the Necrostatin-1 vial: Allow the vial of Necrostatin-1 powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO: Based on the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM), calculate the volume of DMSO needed to dissolve the entire amount of Necrostatin-1 powder.
-
Example for a 10 mM stock from 5 mg of Necrostatin-1 (MW: 259.33 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.005 g / 259.33 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 1928 µL
-
-
-
Dissolve the powder: Add the calculated volume of high-purity DMSO to the vial containing the Necrostatin-1 powder.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Once in solution, it is recommended to use within 3 months when stored at -20°C to prevent loss of potency.[10]
Protocol 2: Preparation of Necrostatin-1 Working Solution for Cell Culture
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
Necrostatin-1 stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the Necrostatin-1 stock solution at room temperature.
-
Perform serial dilutions (recommended): To minimize the risk of precipitation, it is best to perform one or more intermediate dilutions of the stock solution in pre-warmed cell culture medium before preparing the final working solution.
-
Example for a final concentration of 10 µM from a 10 mM stock:
-
Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in pre-warmed medium to obtain a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final 10 µM concentration (e.g., for a final volume of 1 mL, add 100 µL of the 100 µM intermediate solution).
-
-
-
Add to cell culture: Gently mix the final working solution with the cell culture by swirling the plate or flask.
-
Important Consideration: Ensure the final concentration of DMSO in the cell culture is below cytotoxic levels (ideally ≤ 0.1%).[5]
Troubleshooting Guide
Issue: Precipitate forms in the cell culture medium after adding Necrostatin-1.
| Potential Cause | Troubleshooting Steps |
| Poor solubility in aqueous solutions | Necrostatin-1 is known to have low solubility in aqueous-based cell culture media. Direct dilution of a highly concentrated stock solution into the media can cause it to crash out of solution. Solution: Perform serial dilutions of the stock solution in pre-warmed culture medium to gradually lower the concentration of both Necrostatin-1 and DMSO. |
| High final concentration of Necrostatin-1 | Exceeding the solubility limit of Necrostatin-1 in the final culture medium can lead to precipitation. Solution: Review the literature for the effective concentration range of Necrostatin-1 for your specific cell type and experimental setup. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration. |
| Interaction with media components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation. Solution: Prepare the final working solution of Necrostatin-1 in serum-free medium first, and then add it to the complete medium containing serum. Alternatively, briefly centrifuge the final working medium to pellet any precipitate before adding it to the cells, though this may reduce the effective concentration. |
| Temperature shock | Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate. Solution: Ensure that both the Necrostatin-1 stock solution and the cell culture medium are at the same temperature (typically 37°C) before mixing. |
| Incorrect solvent for initial stock | While DMSO is the most common solvent, using a different initial solvent might affect its stability in the final aqueous environment. Solution: Use high-purity, anhydrous DMSO for preparing the stock solution, as moisture can reduce solubility.[9] |
| pH of the medium | The pH of the cell culture medium can influence the solubility of some compounds. Solution: Ensure the cell culture medium is properly buffered and at the correct physiological pH. |
Visualizations
Signaling Pathway Diagram
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Off-target effects of Necrostatin-1 on IDO and other kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Necrostatin-1 (Nec-1), with a specific focus on its interaction with Indoleamine 2,3-dioxygenase (IDO) and other kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of Necrostatin-1?
A1: The most well-documented off-target effect of Necrostatin-1 (Nec-1) is the inhibition of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism.[1][2][3][4][5] Nec-1 is identical to a compound previously known as methyl-thiohydantoin-tryptophan (MTH-Trp), which was identified as an IDO inhibitor.[1][2][5] This dual inhibitory activity can complicate the interpretation of experimental data, particularly in studies related to inflammation and immunology where both RIPK1 and IDO pathways are significant.[1]
Q2: Are there other known off-target effects of Necrostatin-1 besides IDO inhibition?
A2: Yes, some studies have reported other potential off-target effects of Nec-1. For instance, one study indicated partial inhibitory effects on PAK1 and PKAcα.[6][7] Additionally, Nec-1 has been shown to prevent ferroptosis in a manner that is independent of both RIPK1 and IDO inhibition, suggesting a possible antioxidant activity.[3][6][8][9][10][11]
Q3: How can I differentiate between the effects of RIPK1 inhibition and IDO inhibition in my experiments?
A3: To dissect the specific contributions of RIPK1 and IDO inhibition, it is highly recommended to use analogs of Nec-1 with different selectivity profiles.[2][5][12][13]
-
Necrostatin-1s (Nec-1s) is a more stable and specific inhibitor of RIPK1 that does not inhibit IDO.[2][5][6][12][13] It serves as an excellent control to isolate RIPK1-mediated effects.
-
Necrostatin-1i (Nec-1i) is an inactive analog of Nec-1 for RIPK1 inhibition at low concentrations but can inhibit IDO.[2][5][6][12] However, at higher concentrations, it can also inhibit RIPK1, making its use as a negative control problematic.[2][5]
-
Using other specific IDO inhibitors, such as 1-methyl-D-tryptophan, can also help to delineate IDO-specific effects.[6][9]
Q4: What are the implications of Nec-1's off-target effects for in vivo studies?
A4: In vivo, the dual inhibition of RIPK1 and IDO by Nec-1 can lead to complex and potentially misleading results. For example, both necroptosis and IDO-mediated pathways play roles in inflammation.[1] Therefore, an observed anti-inflammatory effect of Nec-1 could be due to the inhibition of RIPK1, IDO, or both.[1] Furthermore, paradoxical effects have been observed, where low doses of Nec-1 and Nec-1i sensitized mice to TNF-induced mortality, a toxicity not seen with the more specific Nec-1s.[2][5][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected anti-inflammatory effects observed with Nec-1 treatment. | The effect may be due to the off-target inhibition of IDO, which has immunomodulatory functions, rather than solely RIPK1 inhibition.[1][3] | 1. Repeat the experiment using Nec-1s, which is a specific RIPK1 inhibitor without IDO-inhibitory activity.[2][5][12][13]2. Independently assess the effect of a specific IDO inhibitor (e.g., 1-methyl-D-tryptophan) in your experimental model.[6][9]3. Measure IDO activity in your system to confirm if it is active and inhibited by Nec-1. |
| Nec-1 protects against a form of cell death that is not characteristic of necroptosis (e.g., ferroptosis). | Nec-1 has been shown to inhibit ferroptosis independently of its effects on RIPK1 and IDO, possibly through antioxidant activity.[3][6][8][9][10][11] | 1. Use other, more specific RIPK1 inhibitors like Nec-1s or GSK2982772 to confirm if the protective effect is RIPK1-dependent.[6]2. Employ specific inhibitors of ferroptosis (e.g., Ferrostatin-1) as positive controls.[6]3. Measure markers of lipid peroxidation to assess potential antioxidant effects of Nec-1.[6] |
| Inconsistent results when using Nec-1i as a negative control. | Nec-1i, while significantly less potent against RIPK1 than Nec-1, can still inhibit RIPK1 at higher concentrations and also inhibits IDO.[2][5] This makes it an unreliable negative control. | 1. Avoid using Nec-1i as a negative control, especially in vivo or at high concentrations.[2][5][12]2. For a more reliable negative control for RIPK1 inhibition, consider using siRNA/shRNA knockdown of RIPK1.[14] |
| Difficulty interpreting results in immune-related disease models. | The interplay between necroptosis (regulated by RIPK1) and tryptophan metabolism (regulated by IDO) in the immune system is complex. Nec-1's dual activity can confound results.[1][4] | 1. A combination of specific inhibitors (Nec-1s for RIPK1, a specific IDO inhibitor) and genetic knockout/knockdown models for RIPK1 and IDO1 is the most rigorous approach to dissect the pathways involved. |
Quantitative Data Summary
Table 1: Comparison of Necrostatin-1 and its Analogs
| Compound | Primary Target | Off-Target IDO Inhibition | In Vitro RIPK1 Inhibition (EC50) | Key Characteristics |
| Necrostatin-1 (Nec-1) | RIPK1 | Yes | ~490 nM[15][16] | Dual inhibitor of RIPK1 and IDO.[1][2] Short half-life in vivo.[1] |
| Necrostatin-1s (Nec-1s) | RIPK1 | No | ~50 nM[15] | More stable and specific RIPK1 inhibitor.[2][5][12] Lacks IDO-targeting effect.[2][5][12][13] Preferred for in vivo studies.[2][12] |
| Necrostatin-1i (Nec-1i) | IDO (and weak RIPK1) | Yes | >10 µM[15] | Inactive variant for RIPK1 at low concentrations, but can inhibit at high doses.[2][5] Not recommended as a negative control.[2][12] |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This protocol is adapted from methods described for measuring the enzymatic activity of IDO1 in cell lysates by quantifying the production of L-kynurenine.[17][18]
Materials:
-
Cells of interest (e.g., IFN-γ stimulated cancer cells)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Reaction Mixture:
-
50 mM sodium phosphate buffer (pH 6.5)
-
20 mM ascorbic acid
-
10 µM methylene blue
-
200 µg/ml catalase
-
400 µM L-tryptophan (substrate)
-
-
30% (w/v) Trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480-492 nm
Procedure:
-
Sample Preparation:
-
Harvest and wash cells (~5 x 10^6).
-
Homogenize the cell pellet in ice-cold IDO1 Assay Buffer. The use of a protease inhibitor cocktail is recommended.[19]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and keep it on ice. Determine the protein concentration.[19]
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a specific volume of the cell lysate (e.g., 90 µL) to the reaction mixture (e.g., 150 µL final volume).[17]
-
For inhibitor studies, pre-incubate the lysate with Nec-1 or other inhibitors for a specified time before adding the substrate.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 30-60 minutes.[18]
-
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding 20 µL of 30% TCA.[18]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 2% p-DMAB solution and incubate at room temperature for 10 minutes.[18]
-
Measure the absorbance at 480-492 nm.[20]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the concentration of kynurenine produced in your samples and normalize to the protein concentration of the lysate.
-
Visualizations
Caption: On- and off-target effects of Necrostatin-1.
Caption: Troubleshooting workflow for Nec-1 specificity.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
Optimizing Necrostatin-1 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Necrostatin-1, a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1 and what is its primary target?
A1: Necrostatin-1 (Nec-1) is a small molecule inhibitor of necroptosis, a form of programmed cell death.[1] Its primary target is the Receptor-Interacting Protein Kinase 1 (RIPK1).[2] By binding to RIPK1, Nec-1 locks the kinase in an inactive conformation, thereby preventing the downstream signaling cascade that leads to necroptotic cell death.[1]
Q2: What is the optimal concentration of Necrostatin-1 to use?
A2: The optimal concentration of Necrostatin-1 is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular setup. However, based on published literature, a general working concentration range is between 10 µM and 100 µM for most cell culture applications.[2][3]
Q3: How should I prepare and store Necrostatin-1?
A3: Necrostatin-1 is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and DMF.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Note that Necrostatin-1 has limited solubility in aqueous buffers, and it's advisable to first dissolve it in an organic solvent before further dilution.[4]
Q4: Are there different variants of Necrostatin-1 I should be aware of?
A4: Yes, there are several analogues of Necrostatin-1, with the most common being Necrostatin-1s (7-Cl-O-Nec-1) and Necrostatin-1i. Necrostatin-1s is a more stable and specific inhibitor of RIPK1, as it does not inhibit Indoleamine 2,3-dioxygenase (IDO), a known off-target of the original Necrostatin-1.[6][7] Necrostatin-1i is often used as an inactive control; however, studies have shown that it can still inhibit necroptosis in mouse cells at higher concentrations.[6][7] Therefore, caution is advised when interpreting results using Nec-1i as a negative control.
Data Presentation: Necrostatin-1 Effective Concentrations
The following table summarizes effective concentrations of Necrostatin-1 reported for various cell lines. It is important to note that these values should be used as a starting point, and the optimal concentration for your specific experiment should be determined empirically.
| Cell Line | Necrosis Inducer | Effective Nec-1 Concentration | Outcome | Reference |
| Jurkat | TNF-α | EC50: 490 nM | Inhibition of necroptosis | [2] |
| 293T | TNF-α | EC50: 490 nM | Inhibition of necroptosis | [2] |
| HT-22 | Glutamate | 10 µM | Protection against cell death | [2] |
| L929 | TNF-α | 10 µM | Inhibition of TNF-induced necroptosis | [3] |
| Porcine Islets | In vitro culture | 100 µM | Enhanced in vitro maturation | [8] |
| NRK-52E | TNF-α + Antimycin A | 20 µM | Increased cell viability | [9] |
| Hippocampal Neurons (in vivo) | Kainic Acid | 40 µM | Neuroprotection | [10][11] |
Experimental Protocols
Determining Optimal Necrostatin-1 Concentration using an MTT Assay
This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of Necrostatin-1. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[12][13]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Necrostatin-1
-
DMSO (for stock solution)
-
Necrosis-inducing agent (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-FMK)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[12]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Necrostatin-1 Preparation: Prepare a series of dilutions of Necrostatin-1 in complete culture medium from your DMSO stock. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest Nec-1 concentration).
-
Treatment:
-
Pre-treat the cells with the different concentrations of Necrostatin-1 for 1-2 hours.
-
Induce necroptosis using your chosen stimulus (e.g., TNF-α + z-VAD-FMK). Include a positive control (inducer only) and a negative control (cells with medium only).
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death (typically 12-24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[12]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Necrostatin-1 concentration relative to the untreated control. Plot the cell viability against the log of the Necrostatin-1 concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol allows for the detection of key necroptosis markers, phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), to confirm the inhibitory effect of Necrostatin-1.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells treated with the necrosis inducer with and without Necrostatin-1. Quantify the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands will show a decrease in the p-RIPK1/RIPK1 and p-MLKL/MLKL ratios in the Necrostatin-1 treated samples compared to the induced, untreated samples, confirming the inhibition of the necroptotic pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect of Necrostatin-1 observed. | - Suboptimal concentration of Nec-1. - Cell line is not susceptible to necroptosis. - Inefficient induction of necroptosis. - Nec-1 degradation. | - Perform a dose-response curve to determine the optimal concentration. - Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line. - Optimize the concentration and incubation time of the necroptosis inducer. - Use freshly prepared Nec-1 solutions and avoid repeated freeze-thaw cycles. Consider using the more stable Necrostatin-1s.[6] |
| Paradoxical increase in cell death at low Nec-1 concentrations. | - Off-target effects of Nec-1. - At low doses, Nec-1 and Nec-1i have been reported to sensitize mice to TNF-induced mortality.[7] | - This is a known phenomenon, particularly in in vivo studies.[7] It is crucial to test a wide range of concentrations. - Consider using the more specific Necrostatin-1s, which does not exhibit this low-dose toxicity.[7] |
| Inconsistent results between experiments. | - Variability in cell passage number or density. - Inconsistent Nec-1 concentration due to precipitation. - Degradation of Nec-1 stock solution. | - Maintain consistent cell culture practices. - Ensure complete solubilization of Nec-1 in DMSO before diluting in media. - Aliquot and store the Nec-1 stock solution properly at -20°C for no longer than 3-6 months.[5] |
| Necrostatin-1i (inactive control) shows an effect. | - Nec-1i is not completely inactive in all cell systems, particularly in mouse cells.[6] | - Be aware that Nec-1i can inhibit necroptosis at higher concentrations in some models.[6] - Use Necrostatin-1s as a more specific inhibitor and compare its effects to Nec-1.[6] |
| Potential off-target effects. | - Necrostatin-1 is also an inhibitor of Indoleamine 2,3-dioxygenase (IDO).[6] | - Use Necrostatin-1s, which does not inhibit IDO, to confirm that the observed effects are due to RIPK1 inhibition.[6] - Use genetic approaches (e.g., siRNA or CRISPR-Cas9 knockout of RIPK1) to validate the pharmacological findings. |
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-1.
Caption: Workflow for determining the optimal concentration of Necrostatin-1.
Caption: Troubleshooting flowchart for Necrostatin-1 experiments.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. invivogen.com [invivogen.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal treatment duration with Necrostatin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Necrostatin-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Necrostatin-1?
Necrostatin-1 (Nec-1) is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It functions as an allosteric inhibitor, binding to a hydrophobic pocket in the kinase domain of RIPK1, which locks the enzyme in an inactive conformation.[1] This inhibition of RIPK1's kinase activity is crucial for blocking the downstream signaling cascade that leads to necroptosis, a form of regulated necrotic cell death.[1] Specifically, by inhibiting RIPK1, Nec-1 prevents the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), which is essential for the execution of necroptosis.[2]
Q2: What are the known off-target effects of Necrostatin-1?
The most well-documented off-target effect of Necrostatin-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[3][4] This off-target activity can complicate the interpretation of results, especially in studies related to inflammation and immunology.[3] To address this, a more specific analog, Necrostatin-1s (Nec-1s), has been developed which does not inhibit IDO.[1][4][5] Additionally, at high concentrations, Nec-1 may have other, less characterized off-target effects.[6] Therefore, it is crucial to use the lowest effective concentration and appropriate controls in your experiments.
Q3: Why is it important to use an inactive control like Necrostatin-1i?
Necrostatin-1i (Nec-1i) is an inactive analog of Nec-1 that is significantly less effective at inhibiting RIPK1 kinase activity.[1][5][7][8] It is used as a negative control to distinguish the specific effects of RIPK1 inhibition from any non-specific or off-target effects of the chemical scaffold.[7][8] Both Nec-1 and Nec-1i can inhibit IDO, so comparing the effects of Nec-1 to Nec-1i can help to isolate the consequences of RIPK1 inhibition from those of IDO inhibition.[1][5][9] However, it is important to note that at high concentrations, Nec-1i may still exhibit some biological activity.[1][5]
Q4: How should I prepare and store Necrostatin-1 solutions?
Necrostatin-1 is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and ethanol.[10] For cell culture experiments, a stock solution is usually prepared in DMSO. For example, to create a 20 mM stock, you can reconstitute 5 mg of Necrostatin-1s in 900 μl of DMSO.[11] The reconstituted product is generally stable for up to 6 months when stored at -20°C.[12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and to protect it from light.[11][12] For final working concentrations in aqueous solutions, it is recommended to first dissolve Nec-1 in DMSO and then dilute it with the aqueous buffer.[10] Aqueous solutions of Nec-1 are not stable and should be used within a day.[10]
Troubleshooting Guide
Problem: I am not observing an inhibitory effect of Necrostatin-1 on necroptosis in my cell line.
-
Solution 1: Optimize Necrostatin-1 Concentration. The optimal concentration of Nec-1 can vary significantly between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the EC50 for your specific system. Concentrations ranging from 0.15 µM to 100 µM have been reported in the literature.[12][13]
-
Solution 2: Verify the Induction of Necroptosis. Ensure that your experimental setup is genuinely inducing necroptosis. This can be confirmed by looking for markers of necroptosis such as the phosphorylation of MLKL, the ultimate executioner of necroptosis.[14] You can also use a combination of a pan-caspase inhibitor (like z-VAD-fmk) with your stimulus to shift the cell death mechanism towards necroptosis.[4]
-
Solution 3: Check the Timing of Necrostatin-1 Treatment. The timing of Nec-1 addition is critical. In most in vitro experiments, cells are pre-incubated with Nec-1 for a period (e.g., 30 minutes to 1 hour) before the necroptotic stimulus is added.[13]
-
Solution 4: Assess Necrostatin-1 Stability. Ensure that your Nec-1 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Problem: I am observing unexpected or paradoxical effects with Necrostatin-1 treatment.
-
Solution 1: Consider Off-Target Effects. As mentioned in the FAQs, Nec-1 can inhibit IDO.[3] If your experimental system is sensitive to changes in tryptophan metabolism or immune modulation, this could lead to unexpected results. Consider using the more specific analog, Nec-1s, which does not inhibit IDO.[1][4][5]
-
Solution 2: Use the Inactive Control, Nec-1i. To confirm that the observed effects are due to RIPK1 inhibition, perform parallel experiments with the inactive analog, Nec-1i.[7][8] If Nec-1i produces the same effect, it is likely an off-target or non-specific consequence.
-
Solution 3: Evaluate Dose-Dependent Paradoxical Effects. In some in vivo models, low doses of Nec-1 have been reported to paradoxically sensitize mice to TNF-induced mortality, while higher doses are protective.[1][15] This highlights the importance of careful dose-response studies.
Data Presentation
Table 1: Summary of Necrostatin-1 Treatment Conditions and Effects in Various Experimental Models.
| Cell Type/Model | Necrostatin-1 Concentration | Treatment Duration | Observed Effect | Reference |
| Porcine Islets | 25, 50, 100, 200 µM | 7 days | 100 µM was most effective at enhancing in vitro maturation. | [16] |
| Human Neutrophils | 20, 50, 100 µM | 20 hours | Dose-dependent increase in apoptosis. | [13] |
| Human Neutrophils | 100 µM | 3, 6, 12, 18 hours | Time-dependent increase in apoptosis. | [13] |
| Mouse Model of Epilepsy | 10, 20, 40, 80 µM | 24 hours post-insult | 40 µM showed optimal protection against hippocampal neuronal damage. | [17] |
| Rat Model of Ischemic Stroke | 20 mM (intracerebroventricular) | Pre-treatment 30 mins before MCAO | Significantly reduced infarct volume. | [18] |
| Mouse Hepatocytes | Various concentrations | 1 hour pre-treatment | Protected against acetaminophen-induced hepatotoxicity. | [2] |
| Jurkat Cells | EC50 = 490 nM | Not specified | Inhibition of TNF-α-induced necroptosis. | [19] |
| L929 Cells | 20 µM | Not specified | Inhibition of TNF-induced necrosis. | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Necrostatin-1 (Dose-Response)
Objective: To determine the effective concentration (EC50) of Necrostatin-1 for inhibiting necroptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Necrostatin-1
-
DMSO (for stock solution)
-
Necroptosis-inducing agent (e.g., TNF-α + z-VAD-fmk + Smac mimetic)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Necrostatin-1 Preparation: Prepare a series of dilutions of Necrostatin-1 in cell culture medium from your DMSO stock. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest Nec-1 concentration).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Necrostatin-1 or vehicle control. Incubate for 1 hour.
-
Induction of Necroptosis: Add the necroptosis-inducing agent(s) to the appropriate wells. Include a negative control group of cells that are not treated with the inducing agent.
-
Incubation: Incubate the plate for a predetermined amount of time, sufficient to induce significant cell death in the positive control group (typically 6-24 hours).
-
Cell Viability Assessment: After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability as a function of Necrostatin-1 concentration. Use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Determining the Optimal Treatment Duration of Necrostatin-1 (Time-Course)
Objective: To determine the optimal duration of Necrostatin-1 treatment for inhibiting necroptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Necrostatin-1 (at the predetermined optimal concentration)
-
DMSO
-
Necroptosis-inducing agent(s)
-
Multi-well plates (e.g., 24-well or 12-well)
-
Method for assessing necroptosis (e.g., Western blot for p-MLKL, LDH release assay, or live/dead cell staining)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with the optimal concentration of Necrostatin-1 or vehicle control for 1 hour.
-
Induction of Necroptosis: Add the necroptosis-inducing agent(s) to the cells.
-
Time-Point Collection: At various time points after the induction of necroptosis (e.g., 0, 2, 4, 6, 12, 24 hours), harvest the cells or cell culture supernatant.
-
Assessment of Necroptosis:
-
For Western Blot: Lyse the cells and perform Western blotting to detect the levels of phosphorylated MLKL (p-MLKL). A decrease in p-MLKL in the Nec-1 treated group compared to the control indicates inhibition of necroptosis.
-
For LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) as an indicator of membrane damage and cell death.
-
For Live/Dead Staining: Stain the cells with a viability dye (e.g., propidium iodide) and analyze by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Plot the level of necroptosis (e.g., p-MLKL intensity, % LDH release, % dead cells) against time for both the Necrostatin-1 treated and control groups to determine the time point of maximum inhibition.
Visualizations
Caption: Necroptosis signaling pathway and Necrostatin-1's point of intervention.
Caption: Workflow for determining the optimal treatment duration of Necrostatin-1.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 protects against reactive oxygen species (ROS)-induced hepatotoxicity in acetaminophen-induced acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Necrostatin-1 Inactive Control - Biochemicals - CAT N°: 21192 [bertin-bioreagent.com]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 12. invivogen.com [invivogen.com]
- 13. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. researchgate.net [researchgate.net]
- 16. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Necroptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in necroptosis assays. The information is presented in a question-and-answer format to directly tackle common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key hallmark indicators of necroptosis?
A1: The primary indicators of necroptosis involve the activation of a specific signaling cascade. Key proteins to monitor are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] The critical event is the phosphorylation of these proteins, leading to the formation of a functional complex known as the necrosome.[2][3] Subsequently, phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[1][4] Therefore, detecting phosphorylated RIPK1, RIPK3, and particularly phosphorylated MLKL (at Ser358 and Thr357) are considered specific markers for necroptosis.[2]
Q2: How can I distinguish necroptosis from apoptosis in my experiments?
A2: Distinguishing necroptosis from apoptosis is a common challenge as they share some upstream signaling elements.[2][5] A key difference is the involvement of caspases. Apoptosis is a caspase-dependent process, while necroptosis is caspase-independent.[4][6]
Here are several strategies to differentiate them:
-
Pan-caspase inhibitors: Use a pan-caspase inhibitor like z-VAD-FMK. If cell death is still observed, it is likely necroptosis.[1][7][8]
-
Morphological analysis: Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, whereas necroptosis involves cell swelling and plasma membrane rupture.[2][9]
-
Biochemical markers: Assess the cleavage of caspase-3, a key executioner caspase in apoptosis. Its absence, coupled with the presence of phosphorylated MLKL, points towards necroptosis.[10]
-
Flow cytometry: Staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD can be informative. Early apoptotic cells are Annexin V positive and PI negative, while necroptotic cells are both Annexin V and PI positive due to membrane rupture.[2] However, late apoptotic cells can also become double-positive, so this should be combined with other methods.[2][9]
Q3: My necroptosis induction is not working or is highly variable. What are the common causes?
A3: Inconsistent necroptosis induction can stem from several factors:
-
Cell type dependency: Not all cell lines are equally susceptible to necroptosis inducers. The expression levels of key proteins like RIPK1, RIPK3, and MLKL can vary significantly between cell types.[7]
-
Reagent quality and concentration: Ensure the purity and activity of your inducing agents (e.g., TNF-α, SMAC mimetics) and inhibitors (e.g., z-VAD-FMK, Necrostatin-1). Titrate the concentrations of these reagents for your specific cell line to find the optimal dose.[7]
-
Timing of treatment: The duration of pre-treatment with inhibitors and the overall incubation time with the necroptosis stimulus are critical and may need optimization.[7]
-
Caspase-8 activity: If caspase-8 is highly active in your cells, it can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[2][5] This is why a pan-caspase inhibitor is often necessary.
-
Cell culture conditions: Factors like cell density, passage number, and overall cell health can influence the outcome of the assay.
Troubleshooting Guides
Issue 1: High background cell death in control groups.
| Possible Cause | Recommended Solution |
| Cell culture stress | Ensure optimal cell culture conditions, including proper media, supplements, and incubation parameters. Avoid over-confluency and handle cells gently. |
| Reagent toxicity | Test the toxicity of your vehicle (e.g., DMSO) and inhibitors at the concentrations used. Lower the concentration if necessary. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
| Sub-optimal cell health | Use cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. |
Issue 2: Inconsistent results between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. For multi-well plates, add reagents in the same order and at a consistent pace. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to achieve a uniform cell density across all wells. |
| Edge effects in plates | Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variability in reagent preparation | Prepare fresh stock solutions of reagents and aliquot them to avoid repeated freeze-thaw cycles. |
| Donor variability (for primary cells) | When using primary cells from different donors, be aware of potential biological variability and analyze data accordingly.[11] |
Issue 3: No significant cell death observed after induction.
| Possible Cause | Recommended Solution |
| Low expression of key necroptosis proteins | Verify the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blot.[2] If expression is low, consider using a different cell line known to be responsive. |
| Sub-optimal concentration of inducers | Perform a dose-response curve for your necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics) to determine the optimal concentration.[7] |
| Insufficient inhibition of caspases | Titrate the concentration of your pan-caspase inhibitor (e.g., z-VAD-FMK) to ensure complete inhibition of caspase activity.[7] |
| Incorrect timing of treatment | Optimize the incubation time for both the inhibitor pre-treatment and the necroptosis stimulus. |
| Inactive reagents | Check the expiration dates and storage conditions of your reagents. Test their activity in a positive control cell line if possible. |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol provides a general framework for inducing necroptosis in a susceptible cell line (e.g., HT-29, L929).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Necrostatin-1 (Nec-1) as a specific necroptosis inhibitor
-
DMSO (vehicle control)
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with the desired concentration of the pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for 30-60 minutes. Include a vehicle control (DMSO).
-
For a positive control for necroptosis inhibition, pre-treat a set of wells with Necrostatin-1 (e.g., 20-50 µM) for 30-60 minutes prior to adding the necroptosis stimulus.
-
Induce necroptosis by adding the appropriate combination of TNF-α (e.g., 20-100 ng/mL) and a SMAC mimetic (e.g., 250 nM BV6).
-
Incubate the cells for the desired period (e.g., 6-24 hours), which should be optimized for your specific cell line and assay.
-
Proceed with your chosen cell death assay (e.g., LDH release, PI staining).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Necroptosis
This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Treated cells in a multi-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit) for maximum LDH release control
Procedure:
-
After the treatment period, prepare the maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the assay.
-
Carefully collect the cell culture supernatant from all wells without disturbing the cell monolayer.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release for each condition relative to the maximum release control.
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of the activated form of MLKL.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against pMLKL (e.g., anti-pMLKL Ser358)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Data Presentation
Table 1: Expected Outcomes for Necroptosis Assays
| Assay | Untreated Control | Apoptosis (e.g., Staurosporine) | Necroptosis (e.g., T/S/Z*) | Necroptosis + Nec-1 |
| Cell Viability (e.g., MTT/XTT) | High | Low | Low | High |
| LDH Release | Low | Low/Moderate | High | Low |
| Annexin V / PI Staining | Annexin V- / PI- | Annexin V+ / PI- (early) Annexin V+ / PI+ (late) | Annexin V+ / PI+ | Annexin V- / PI- |
| Caspase-3 Cleavage (Western Blot) | Absent | Present | Absent | Absent |
| pMLKL (Western Blot) | Absent | Absent | Present | Absent |
*T/S/Z: TNF-α / SMAC mimetic / z-VAD-FMK
Table 2: Troubleshooting Quantitative Variability in LDH Assays
| Observation | Potential Cause | Suggested Action |
| High variability in maximum LDH release control | Incomplete cell lysis | Increase incubation time with lysis buffer or gently agitate the plate. |
| High background in media-only control | Serum in the media contains LDH | Use serum-free media for the assay or subtract the background absorbance from all readings. |
| Non-linear absorbance readings | Supernatant is too concentrated | Dilute the supernatant before performing the assay. |
Visualizations
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. researchgate.net [researchgate.net]
- 4. blossombio.com [blossombio.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Verification of Necroptosis‐Related Genes in Patients With Sepsis by Bioinformatic Analysis and Molecular Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Stability of Necrostatin-1 in cell culture media over time
Welcome to the technical support center for Necrostatin-1. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Necrostatin-1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and reconstitution protocol for Necrostatin-1?
A1: Proper storage and handling of Necrostatin-1 are critical for maintaining its activity.
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability (≥4 years).[1] Some suppliers suggest room temperature storage is also acceptable for lyophilized powder.[2]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. For example, a 20 mM stock can be made by reconstituting 5 mg of powder in 900 μl of DMSO.[2] Store DMSO stock solutions at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[2][3][4] Stock solutions in DMSO are stable for at least 3 to 6 months when stored at -20°C.[1][4]
Q2: How stable is Necrostatin-1 in cell culture media?
A2: The stability of Necrostatin-1 in aqueous solutions, including cell culture media, is limited. It is not recommended to store aqueous solutions of Necrostatin-1 for more than one day.[1] Necrostatin-1 has a short half-life in vivo (approximately 1-2 hours in rats) and poor metabolic stability, which suggests it may also degrade in cell culture conditions, especially in the presence of cells and serum.[5] For long-term experiments, this instability can lead to a decrease in the effective concentration of the inhibitor over time, potentially affecting the reproducibility of results.
Q3: Should I be concerned about the stability of Necrostatin-1 in my long-term experiments (e.g., >24 hours)?
A3: Yes. Given the limited stability of Necrostatin-1 in aqueous solutions, its concentration may decrease significantly over the course of a long-term experiment. This can lead to a diminished inhibitory effect on RIPK1 and potentially misleading results. For experiments extending beyond 24 hours, it is advisable to:
-
Replenish the cell culture media with freshly diluted Necrostatin-1 every 24 hours.
-
Consider using the more stable analog, Necrostatin-1s (Nec-1s) , which was developed to have improved metabolic stability.[6][7]
Q4: What are the known off-target effects of Necrostatin-1?
A4: The primary off-target of Necrostatin-1 is indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism and immune regulation.[5][8] This can be a confounding factor in studies where IDO activity is relevant. To mitigate this, researchers can use Necrostatin-1s , which is a more specific RIPK1 inhibitor that does not inhibit IDO.[6][8] Minor off-target effects on PAK1 and PKAca have also been reported.[9]
Q5: What is the purpose of Necrostatin-1 inactive (Nec-1i) and when should I use it?
A5: Necrostatin-1 inactive (Nec-1i) is a close structural analog of Necrostatin-1 that is significantly less potent at inhibiting RIPK1 kinase.[3][6] It serves as an essential negative control in experiments to demonstrate that the observed effects are due to the specific inhibition of RIPK1 and not due to off-target effects or the chemical scaffold of the molecule.[3][6] It is important to note that Nec-1i can still inhibit IDO, similar to Nec-1.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of necroptosis | Degradation of Necrostatin-1: The compound may have degraded in the cell culture media during the experiment. | 1. Prepare fresh working solutions of Necrostatin-1 for each experiment from a frozen DMSO stock. 2. For long-term experiments (>24 hours), replenish the media with fresh Necrostatin-1 every 24 hours. 3. Consider using the more stable analog, Necrostatin-1s.[6] 4. Verify the activity of your Necrostatin-1 batch using a positive control cell line known to undergo necroptosis. |
| Improper storage: The lyophilized powder or DMSO stock solution may have lost activity due to improper storage. | 1. Ensure lyophilized powder is stored desiccated at -20°C. 2. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3][4] | |
| Suboptimal concentration: The concentration of Necrostatin-1 used may be too low to effectively inhibit RIPK1 in your specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration of Necrostatin-1 for your system. Working concentrations can range from 0.15 to 40 µM.[1] | |
| Unexpected or off-target effects observed | IDO Inhibition: The observed phenotype may be due to the inhibition of IDO rather than RIPK1. | 1. Use Necrostatin-1s, which does not inhibit IDO, to confirm that the effect is specific to RIPK1 inhibition.[6][8] 2. Include Necrostatin-1 inactive (Nec-1i) as a negative control to rule out non-specific effects of the chemical scaffold.[3][6] |
| Cell line-specific responses: The cellular context can influence the outcome of RIPK1 inhibition. | Characterize the necroptosis pathway in your specific cell line to ensure it is RIPK1-dependent. | |
| Difficulty dissolving Necrostatin-1 | Low solubility in aqueous media: Necrostatin-1 is sparingly soluble in aqueous buffers. | 1. Prepare a high-concentration stock solution in anhydrous DMSO. 2. When preparing working solutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. |
Stability of Necrostatin-1 and its Analogs
The following table summarizes the known stability information for Necrostatin-1 and its key analogs.
| Compound | Form | Storage Condition | Reported Stability | Reference(s) |
| Necrostatin-1 | Lyophilized Powder | -20°C, desiccated | ≥ 4 years | [1] |
| DMSO Stock | -20°C | 3-6 months | [1][4] | |
| Aqueous Solution | Room Temperature / 4°C | Not recommended for >1 day | [1] | |
| Necrostatin-1s | Lyophilized Powder | Room temperature, desiccated | 24 months | [6] |
| DMSO Stock | -20°C | 3 months | [6] | |
| Necrostatin-1i | Lyophilized Powder | -20°C | ≥ 4 years | [3] |
Experimental Protocols
Protocol 1: Assessment of Necrostatin-1 Stability in Cell Culture Media via HPLC
This protocol provides a framework for determining the stability of Necrostatin-1 in your specific cell culture medium at 37°C.
Materials:
-
Necrostatin-1
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
37°C incubator
Procedure:
-
Prepare a standard stock solution of Necrostatin-1 in DMSO (e.g., 10 mM).
-
Prepare a working solution of Necrostatin-1 in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and if it contains serum, precipitate the proteins (e.g., with a 3-fold excess of cold acetonitrile). Centrifuge to pellet the precipitated proteins and collect the supernatant for HPLC analysis.
-
Incubate the remaining working solution at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Process each aliquot as described in step 3.
-
Analyze the samples by HPLC. An example of HPLC conditions that could be adapted would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with a formic acid modifier. The detection wavelength for Necrostatin-1 is typically around 220 nm and 266 nm.[1]
-
Quantify the peak area corresponding to Necrostatin-1 at each time point.
-
Calculate the percentage of Necrostatin-1 remaining at each time point relative to timepoint 0. This will allow you to determine the half-life of Necrostatin-1 in your specific cell culture medium.
Signaling Pathways and Workflows
TNF-α Induced Necroptosis Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) that leads to necroptosis, and the point of inhibition by Necrostatin-1.
References
- 1. invivogen.com [invivogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 7. Hair growth promotion by Necrostatin-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Interpreting p-MLKL Bands on a Western Blot: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting phosphorylated Mixed Lineage Kinase Domain-Like protein (p-MLKL) bands on a Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p-MLKL on a Western blot?
A1: The expected molecular weight of monomeric p-MLKL is approximately 54 kDa. However, the apparent size on an SDS-PAGE can vary slightly due to post-translational modifications.[1][2] Upon activation during necroptosis, MLKL is phosphorylated by RIPK3, which can lead to the formation of oligomers.[3][4][5][6] Therefore, in addition to the monomeric band, higher molecular weight bands representing these oligomers may be observed, especially under non-reducing conditions.[5][6][7]
Q2: I am observing multiple bands for p-MLKL. What could be the reason?
A2: The presence of multiple bands when probing for p-MLKL can be attributed to several factors:
-
Oligomers: As a key executioner of necroptosis, p-MLKL forms oligomers (trimers, tetramers, and higher-order complexes) to execute its function of disrupting the plasma membrane.[3][4][8] These oligomers will appear as bands at higher molecular weights than the 54 kDa monomer. Running the Western blot under non-reducing conditions can help in specifically detecting these oligomers.[5][6]
-
Post-Translational Modifications (PTMs): Besides phosphorylation, MLKL can undergo other PTMs like ubiquitination, which can increase its molecular weight.[8][9]
-
Splice Variants: Different isoforms of MLKL may exist, although this is less commonly reported as a major source of multiple bands for the phosphorylated form.[9]
-
Protein Degradation: If samples are not handled properly with protease and phosphatase inhibitors, protein degradation can lead to lower molecular weight bands.[1][10][11]
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins, resulting in non-specific bands. Ensure the antibody has been validated for the specific application and species.[10][11]
Q3: Why am I not seeing any p-MLKL bands, even after inducing necroptosis?
A3: A lack of p-MLKL signal can be a common issue with several potential causes:
-
Inefficient Necroptosis Induction: The stimulus used to induce necroptosis (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK) may not have been potent enough or the timing of sample collection was not optimal.[12] It is crucial to confirm the induction of necroptosis through other means, such as cell viability assays.
-
Low Protein Expression: The total amount of MLKL in your cells or tissue of interest might be low, leading to undetectable levels of the phosphorylated form.[10]
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate p-MLKL during sample preparation. It is critical to use fresh samples and include phosphatase inhibitors in your lysis buffer.[1]
-
Antibody Issues: The primary antibody may not be sensitive enough, or its concentration might be too low. The antibody may also not be suitable for the species you are working with.[10][11][13] Always check the manufacturer's datasheet for recommended dilutions and validated species.
-
Technical Problems with Western Blotting: Issues with protein transfer, blocking, or detection reagents can all lead to a weak or absent signal.[10][11][14]
Q4: My p-MLKL bands appear smeared. What should I do?
A4: Smeared bands in a Western blot for p-MLKL can be caused by:
-
High Protein Load: Loading too much protein in the well can cause streaking and smearing.[14]
-
High Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to smearing.[10][11]
-
Sample Viscosity: If the cell lysate is too viscous due to high DNA content, it can result in smeared bands. Sonication or treatment with a nuclease can help.
-
Incomplete Denaturation: Ensure that the samples are adequately denatured by boiling in SDS-PAGE sample buffer.
-
Excessive Exposure: Overexposure of the blot during detection can cause bands to appear smeared.[1]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions for interpreting p-MLKL Western blot bands.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient necroptosis induction | Confirm necroptosis induction with positive controls and viability assays. Optimize stimulus concentration and incubation time. |
| Low p-MLKL abundance | Increase the amount of protein loaded per well. Use a more sensitive ECL substrate.[10] | |
| Phosphatase activity | Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice. | |
| Ineffective primary antibody | Check antibody specifications for validated applications and species. Increase antibody concentration or incubation time.[10][13] | |
| Poor protein transfer | Confirm transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage). | |
| Multiple Bands | p-MLKL oligomers | Run a non-reducing SDS-PAGE to better visualize oligomeric forms.[5][6] |
| Non-specific antibody binding | Optimize antibody dilution. Increase the stringency of washing steps. Use a different blocking buffer (e.g., 5% BSA instead of milk).[10][11] | |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer.[11] | |
| Smeared Bands | High protein load | Reduce the amount of protein loaded onto the gel.[14] |
| High antibody concentration | Decrease the concentration of the primary and/or secondary antibody.[10][11] | |
| Overexposure | Reduce the exposure time during chemiluminescence detection.[1] | |
| Incorrect Band Size | Post-translational modifications | Consider that PTMs like ubiquitination can increase the apparent molecular weight.[2][8][9] |
| Splice variants | Consult protein databases like UniProt to check for known isoforms of MLKL.[9] | |
| Gel/buffer issues | Ensure proper gel polymerization and use fresh running buffer. |
Experimental Protocol: Western Blotting for p-MLKL
This protocol provides a detailed methodology for the detection of phosphorylated MLKL.
1. Cell Lysis and Protein Extraction
-
Induce necroptosis in your cells using the desired treatment (e.g., TNFα, Smac mimetic, z-VAD-FMK). Include appropriate positive and negative controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer. For detecting oligomers, prepare a non-reducing sample buffer (without β-mercaptoethanol or DTT).
-
Denature the samples by heating at 95-100°C for 5-10 minutes (for reducing conditions). Do not heat samples for non-reducing gels.
-
Load 20-40 µg of protein per well onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, 5% BSA is generally recommended.[1]
-
Incubate the membrane with the primary antibody against p-MLKL (e.g., anti-p-MLKL Ser358 for human, Ser345 for mouse) diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing Key Processes
Caption: A logical workflow for troubleshooting common p-MLKL Western blot issues.
References
- 1. reddit.com [reddit.com]
- 2. bosterbio.com [bosterbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-MLKL (Ser358) (D6H3V) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Minimizing Necrostatin-1 toxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Necrostatin-1 (Nec-1) toxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1 and how does it work?
Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a key regulator of necroptosis, a form of programmed cell death.[1] Nec-1 binds to an allosteric pocket of RIPK1, locking it in an inactive conformation.[1] This prevents the recruitment and phosphorylation of RIPK3 and the subsequent activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[2][3]
Q2: What are the known off-target effects of Necrostatin-1?
The primary off-target effect of Nec-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism and immune modulation.[3][4] This can be a confounding factor in studies related to inflammation and immunology.[3] Additionally, at higher concentrations, Nec-1 may inhibit other kinases, such as PAK1 and PKAC-alpha.[4] Some studies also suggest that Nec-1 can affect other cell death pathways like ferroptosis, independent of its action on RIPK1 and IDO.[2][5][6][7][8]
Q3: Are there more specific alternatives to Necrostatin-1 for long-term experiments?
Yes, Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a more stable and specific analog of Nec-1.[9] Nec-1s does not inhibit IDO, making it a more suitable choice for studies where IDO activity is a concern.[9] It also exhibits greater metabolic stability, which is advantageous for long-term experiments.[10]
Q4: Can Necrostatin-1 induce other forms of cell death?
Yes, under certain conditions, particularly at high concentrations or in specific cell types, Nec-1 can promote apoptosis.[2][11] By inhibiting necroptosis, Nec-1 can shift the cellular signaling towards a caspase-dependent apoptotic pathway.[2][12] This is a critical consideration in interpreting experimental results.
Troubleshooting Guide
Issue 1: Increased cell death observed in long-term cultures treated with Nec-1.
-
Question: I'm using Nec-1 to inhibit necroptosis in my long-term cell culture, but I'm observing increased cell death over time. What could be the cause?
-
Answer: This could be due to several factors:
-
Dose-dependent toxicity: Higher concentrations of Nec-1 can be cytotoxic.[13][14][15] It's crucial to determine the optimal concentration for your specific cell line and experimental duration.
-
Metabolic instability: Nec-1 is known to have a short half-life in culture conditions.[3] Degradation of the compound may lead to a loss of efficacy and accumulation of potentially toxic byproducts.
-
Induction of apoptosis: By blocking the necroptotic pathway, Nec-1 can shunt the cell death signal towards apoptosis, especially at higher concentrations.[2][11][12]
-
Issue 2: Inconsistent results with Nec-1 treatment.
-
Question: My results with Nec-1 are not reproducible. Why might this be happening?
-
Answer: Inconsistent results can arise from:
-
Compound stability: Nec-1 is sensitive to repeated freeze-thaw cycles and light exposure. Improper storage can lead to degradation and reduced potency.
-
Off-target effects: The inhibition of IDO by Nec-1 can introduce variability, especially in immune-related studies.[3]
-
Cell density and culture conditions: The cellular response to Nec-1 can be influenced by cell density and the specific media components.
-
Issue 3: How to confirm that the observed cell death is apoptosis and not necroptosis?
-
Question: How can I be sure that the cell death I'm seeing is due to apoptosis induced by Nec-1, and not incomplete inhibition of necroptosis?
-
Answer: You can perform the following control experiments:
-
Co-treatment with a pan-caspase inhibitor: Use a broad-spectrum caspase inhibitor, such as z-VAD-fmk, in conjunction with Nec-1. If the cell death is apoptotic, the caspase inhibitor should provide protection.
-
Annexin V and Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive/PI-negative population upon Nec-1 treatment would indicate a shift towards apoptosis. (See detailed protocol below).
-
Western blot for cleaved caspases: Probing for cleaved (active) forms of caspases, such as caspase-3, can confirm the activation of the apoptotic pathway.
-
Data Presentation
Table 1: Working Concentrations and EC50 of Necrostatin-1 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| 293T | Necroptosis Inhibition | EC50: 490 nM | - | Inhibition of TNF-α-induced necroptosis | [16] |
| Jurkat | Necroptosis Inhibition | EC50: 490 nM | - | Inhibition of TNF-α-induced necroptosis | [16] |
| HT-22 | Cytotoxicity Assay | 10 µM | 12 h | Protection against glutamate-induced cell death | [16] |
| NRK-52E | Cytotoxicity Assay | 20 µM | 24 h | No effect on cell viability in control cells | [17] |
| MA104 | Cytotoxicity Assay | 30 µM | 24 h | Determined to be a non-toxic concentration | [18] |
Table 2: Comparison of Necrostatin-1 and its Analogs
| Compound | Primary Target | Off-Target (IDO) | Metabolic Stability | Notes | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | Yes | Low (t1/2 < 5 min in mouse liver microsomes) | Can induce apoptosis at high concentrations. | [3][10] |
| Necrostatin-1s (Nec-1s) | RIPK1 | No | Higher than Nec-1 | More specific and stable alternative for long-term studies. | [9] |
| Necrostatin-1i (inactive) | None | Yes | - | Intended as a negative control, but can have some activity at high concentrations. | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Treat the cells with various concentrations of Necrostatin-1 for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, remove the culture medium.[19]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[20]
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing the MTT to be metabolized into formazan crystals.[19][20]
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.[21]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[18][19]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS (Phosphate-buffered saline)
-
Flow cytometer
Procedure:
-
Induce cell death in your cell line using the appropriate stimulus and treat with Necrostatin-1.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with serum-containing media.
-
Centrifuge the cell suspension at 670 x g for 5 minutes and discard the supernatant.[22]
-
Wash the cells twice with cold PBS.[22]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1-5 x 10^5 cells/mL.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 500 µL of the cell suspension.[23]
-
Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[23][24]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: Necroptosis signaling pathway and Necrostatin-1's point of intervention.
Caption: Troubleshooting workflow for unexpected cell death with Necrostatin-1.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity of Necrostatin-1 in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Differentiating Necroptosis from Apoptosis
Welcome to the technical support center for differentiating necroptosis and apoptosis in cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately distinguishing between these two forms of programmed cell death.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between apoptosis and necroptosis?
A1: Apoptosis is a programmed cell death pathway characterized by the activation of caspases, leading to cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[1][2] In contrast, necroptosis is a regulated, caspase-independent form of necrosis that is highly inflammatory.[1][2] It is characterized by cell swelling and rupture of the plasma membrane, releasing cellular contents into the extracellular space.[2][3]
Q2: What are the key protein markers to distinguish between apoptosis and necroptosis?
A2: The primary distinguishing markers are the caspases for apoptosis and the RIPK1/RIPK3/MLKL signaling cascade for necroptosis.[2][4][5]
-
Apoptosis: Characterized by the activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[6][7] Cleavage of specific substrates, like PARP, by activated caspases is a hallmark.
-
Necroptosis: Dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][5][8] Phosphorylation of these proteins, particularly MLKL, is a key indicator of necroptosis.[9][10]
Q3: Can I use Annexin V/Propidium Iodide (PI) staining to differentiate necroptosis from apoptosis?
A3: Yes, but with careful interpretation. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an event that occurs in both early apoptosis and necroptosis.[11][12] PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity.[13][14]
-
Early Apoptosis: Annexin V positive / PI negative.[14]
-
Late Apoptosis/Secondary Necrosis: Annexin V positive / PI positive.[14]
Because both late apoptosis and necroptosis result in double-positive staining, this assay alone is not sufficient for definitive differentiation.[16] Combining it with other methods, such as caspase activity assays or the use of specific inhibitors, is crucial. Imaging flow cytometry can further help distinguish between late apoptotic and necroptotic cells based on nuclear morphology.[11][15]
Q4: How do I choose the right inhibitors to dissect the cell death pathway?
A4: Specific inhibitors are powerful tools for differentiating apoptosis and necroptosis.
-
To inhibit apoptosis: Use a pan-caspase inhibitor like Z-VAD-fmk.[2] If cell death is blocked, it suggests an apoptotic mechanism.
-
To inhibit necroptosis: Use a RIPK1 inhibitor like Necrostatin-1 (Nec-1) or a more specific version, Nec-1s.[17] Alternatively, an MLKL inhibitor like necrosulfonamide (NSA) can be used.[4][17] If these inhibitors prevent cell death, necroptosis is likely involved.
It's important to be aware of potential off-target effects. For instance, Necrostatin-1 can sometimes induce apoptosis.[2][17] Therefore, using multiple inhibitors and corroborating the findings with other assays is recommended.
Troubleshooting Guides
Problem 1: Ambiguous results with Annexin V/PI staining.
| Symptom | Possible Cause | Suggested Solution |
| High percentage of Annexin V+/PI+ cells, unable to distinguish late apoptosis from necroptosis. | Both pathways lead to plasma membrane permeabilization. | 1. Caspase Activity Assay: Measure the activity of Caspase-3 or -7. High activity indicates apoptosis.[6][18] 2. Inhibitor Treatment: Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-fmk) or a necroptosis inhibitor (e.g., Necrostatin-1) before inducing cell death.[2][16] 3. Western Blot: Analyze the phosphorylation of RIPK1, RIPK3, and MLKL, and the cleavage of Caspase-3 and PARP.[1][10] |
| Unexpected Annexin V+/PI- population with a known necroptosis inducer. | Primary necrotic cells can transiently show an Annexin V+/PI- phenotype before membrane rupture.[12] | 1. Time-Course Experiment: Analyze cells at multiple time points to capture the transition to PI positivity. 2. Inhibitor Confirmation: Use Necrostatin-1 to confirm if this population is indeed undergoing necroptosis.[12] |
Problem 2: LDH assay shows cell death, but the pathway is unclear.
| Symptom | Possible Cause | Suggested Solution |
| Increased Lactate Dehydrogenase (LDH) release, indicating loss of membrane integrity. | LDH is released during both necrosis/necroptosis and late-stage apoptosis (secondary necrosis).[19][20][21] | 1. Caspase-3/7 Assay: Perform a parallel assay to check for caspase activation, which is indicative of apoptosis.[20] 2. Inhibitor Studies: Use Z-VAD-fmk and Necrostatin-1 to determine if the LDH release is caspase-dependent or RIPK1-dependent.[20] 3. Microscopy: Observe cell morphology. Apoptotic cells typically show shrinkage and blebbing, while necroptotic cells swell and rupture.[2] |
Problem 3: Western blot results are inconclusive.
| Symptom | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated MLKL (pMLKL). | 1. Suboptimal antibody. 2. Timing of sample collection is not optimal. 3. Low levels of necroptosis. | 1. Antibody Validation: Ensure the antibody is validated for your application. 2. Time-Course Analysis: Collect lysates at different time points after treatment to identify the peak of MLKL phosphorylation. 3. Positive Control: Include a positive control for necroptosis (e.g., TNF-α + Z-VAD-fmk in a sensitive cell line). |
| Both cleaved Caspase-3 and pMLKL are detected. | A mixed population of cells undergoing both apoptosis and necroptosis, or a pathway switch is occurring. | 1. Flow Cytometry: Use flow cytometry to analyze the expression of both markers at a single-cell level.[16] 2. Inhibitor Treatment: Use specific inhibitors to determine the dominant pathway or if one pathway is compensating for the inhibition of the other. |
Key Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necroptotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce cell death in your experimental cell population. Include an untreated control.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Q3 (Annexin V- / PI-): Live cells[14]
-
Q4 (Annexin V+ / PI-): Early apoptotic cells[14]
-
Q2 (Annexin V+ / PI+): Late apoptotic or necroptotic cells[14]
-
Q1 (Annexin V- / PI+): Necrotic cells (often considered debris)[14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies the release of LDH into the culture medium, an indicator of plasma membrane damage.[19][21]
Materials:
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
Treated and untreated cells
-
Lysis buffer (for maximum LDH release control)
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with compounds to induce cell death.
-
Include wells for:
-
Untreated control (spontaneous LDH release)
-
Maximum LDH release (add lysis buffer 45 minutes before the assay endpoint)
-
Vehicle control
-
-
After the treatment period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Western Blot for Key Markers
This protocol details the detection of key proteins to differentiate the pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies:
-
Anti-cleaved Caspase-3
-
Anti-phospho-RIPK1 (Ser166)
-
Anti-phospho-MLKL (Ser358)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
Expected Results:
-
Apoptosis: Increased signal for cleaved Caspase-3.
-
Necroptosis: Increased signal for phospho-RIPK1 and phospho-MLKL.
Visual Guides
Caption: Simplified signaling pathways for apoptosis and necroptosis.
Caption: Recommended workflow for differentiating cell death pathways.
References
- 1. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis vs Necroptosis: Identifying Both Types of Cell Death | Bio-Techne [bio-techne.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com.cn [sartorius.com.cn]
- 7. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discrimination between primary necrosis and apoptosis by necrostatin-1 in Annexin V-positive/propidium iodide-negative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. bosterbio.com [bosterbio.com]
- 15. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 16. researchgate.net [researchgate.net]
- 17. bioradiations.com [bioradiations.com]
- 18. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 19. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: Necrostatin-1i as an Inactive Control for Necrostatin-1
For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount. This guide provides a comprehensive comparison of Necrostatin-1 (Nec-1), a potent inhibitor of necroptosis, and its analogue, Necrostatin-1i (Nec-1i), often used as an inactive control. We delve into their mechanisms of action, comparative efficacy, off-target effects, and provide detailed experimental protocols to aid in the design of robust studies.
Necroptosis is a form of programmed cell death that is implicated in a variety of human pathologies, including inflammatory diseases, neurodegenerative disorders, and ischemic injury. The discovery of Necrostatin-1 as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, has provided a powerful tool to investigate this pathway.[1][2][3][4] To distinguish the specific effects of RIPK1 inhibition from potential off-target effects, an inactive control compound is essential. Necrostatin-1i, a demethylated analogue of Nec-1, is frequently employed for this purpose.[5][6]
Mechanism of Action: Targeting the Necroptosome
Necroptosis is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), leading to the activation of RIPK1.[2][7] Activated RIPK1, in complex with RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), forms a complex known as the necrosome.[2][7] This signaling cascade ultimately results in the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, leading to membrane rupture and cell death.
Necrostatin-1 functions by binding to an allosteric pocket of the RIPK1 kinase domain, thereby locking it in an inactive conformation and preventing its autophosphorylation, a critical step for necrosome formation.[2][7] Necrostatin-1i is designed to be a structurally similar molecule with significantly reduced affinity for this pocket, thus serving as a negative control.[5]
Comparative Efficacy: A Quantitative Look
While Necrostatin-1i is termed "inactive," it is more accurately described as significantly less potent than Necrostatin-1. Experimental data reveals a substantial difference in their ability to inhibit RIPK1 kinase activity and protect cells from necroptosis.
| Parameter | Necrostatin-1 | Necrostatin-1i | Reference |
| RIPK1 Kinase Inhibition (in vitro) | EC50 = 182 nM | ~100-fold less effective than Nec-1 | [3][5][8] |
| Necroptosis Inhibition (Jurkat cells) | EC50 = 490 nM | - | [3] |
| Necroptosis Inhibition (mouse assay) | Potent inhibitor | ~10-fold less potent than Nec-1 | [5][8] |
It is crucial to note that at high concentrations, Necrostatin-1i can exhibit some inhibitory effects on necroptosis, potentially confounding results if not used at appropriate concentrations.[8]
Off-Target Effects: A Critical Consideration
A significant caveat in the use of both Necrostatin-1 and Necrostatin-1i is their inhibitory effect on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[8][9] Both compounds inhibit human IDO, which can lead to experimental artifacts unrelated to RIPK1 inhibition.[8]
| Compound | IDO Inhibition | Reference |
| Necrostatin-1 | Yes | [8][9] |
| Necrostatin-1i | Yes | [8] |
| Necrostatin-1s (stable) | No | [8][9] |
For studies where IDO inhibition is a concern, the use of Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that does not target IDO, is recommended.[8][9]
Furthermore, some studies have reported other off-target effects of Necrostatin-1, including impacts on T-cell receptor signaling and cardiovascular function, that are independent of its action on necroptosis.[6][10] Necrostatin-1 has also been shown to inhibit ferroptosis, another form of regulated cell death, independently of RIPK1 and IDO.[11] These findings underscore the importance of using Necrostatin-1i as a control to dissect the specific contributions of RIPK1 inhibition.
Experimental Protocols
To ensure the reliable use of Necrostatin-1 and Necrostatin-1i, the following experimental protocols are provided as a general guideline. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Necroptosis Assay
This protocol describes a common method to induce and inhibit necroptosis in a cell culture model.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29, Jurkat)
-
Cell culture medium and supplements
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Necrostatin-1 (Nec-1)
-
Necrostatin-1i (Nec-1i)
-
DMSO (vehicle control)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®, Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose range of Nec-1 (e.g., 0.1 - 50 µM), Nec-1i (at a concentration matching the highest effective dose of Nec-1), and vehicle (DMSO) for 1-2 hours.[2]
-
Induction of Necroptosis: Add TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM) to the appropriate wells to induce necroptosis. The pan-caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubation: Incubate the plate for a period determined by the specific cell line's response to necroptotic stimuli (typically 6-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay. Propidium iodide staining followed by flow cytometry or fluorescence microscopy is a direct measure of membrane integrity loss, a hallmark of necroptosis.
Western Blot Analysis of RIPK1 Phosphorylation
This protocol allows for the direct assessment of Nec-1's on-target effect by measuring the phosphorylation of RIPK1.
Materials:
-
Cells treated as described in the in vitro necroptosis assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-RIPK1/total RIPK1 ratio in Nec-1 treated cells compared to vehicle and Nec-1i treated cells indicates specific inhibition of RIPK1 kinase activity.[12]
Conclusion
Necrostatin-1i serves as a valuable, albeit imperfect, inactive control for Necrostatin-1. While it exhibits significantly reduced activity against RIPK1, researchers must be cognizant of its potential for off-target effects, particularly IDO inhibition, and its residual activity at high concentrations. For studies demanding high specificity, the use of Necrostatin-1s should be considered. By employing the appropriate controls and detailed experimental protocols outlined in this guide, researchers can confidently investigate the role of RIPK1-mediated necroptosis in health and disease.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Necrostatin-1 and Necrostatin-1s: Efficacy and Specificity in RIPK1 Inhibition
For researchers, scientists, and drug development professionals, the choice of a chemical inhibitor is critical for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of Necrostatin-1 (Nec-1) and its analog, Necrostatin-1s (Nec-1s), two widely used inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.
Necroptosis, a form of regulated necrosis, plays a significant role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury.[1][2] Both Nec-1 and Nec-1s are invaluable tools for studying the role of RIPK1-mediated necroptosis. However, differences in their potency, specificity, and metabolic stability can significantly impact experimental outcomes. This guide aims to provide an objective comparison supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action: Targeting the Guardian of Necroptosis
Both Necrostatin-1 and Necrostatin-1s function as allosteric inhibitors of RIPK1.[3][4] They bind to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[3] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of its downstream partner, RIPK3. The subsequent formation of the necrosome, a signaling complex comprising activated RIPK1 and RIPK3, and the phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis, are thereby blocked.[5]
Efficacy and Potency: A Quantitative Comparison
While both compounds effectively inhibit RIPK1, Necrostatin-1s has been reported to be a more potent inhibitor. This enhanced potency allows for the use of lower concentrations to achieve the same level of inhibition, potentially reducing off-target effects.
| Compound | Target | IC50 / EC50 | Cell-Based Assay | Reference |
| Necrostatin-1 | RIPK1 | EC50: 490 nM | TNF-α-induced necroptosis in 293T cells | [6] |
| Necrostatin-1s | RIPK1 | IC50: 210 nM | In vitro RIPK1 kinase inhibition | [4] |
| Necrostatin-1 | RIPK1 | IC50: 494 nM | In vitro RIPK1 kinase inhibition | [4] |
Specificity and Off-Target Effects: A Critical Distinction
A significant drawback of Necrostatin-1 is its off-target inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism with immunomodulatory functions.[7][8] This off-target activity can confound the interpretation of results, particularly in studies related to immunology and inflammation. In contrast, Necrostatin-1s is a more specific inhibitor of RIPK1 and does not inhibit IDO, making it a more suitable tool for dissecting the specific role of RIPK1 in various biological processes.[2][8][9]
Furthermore, some studies suggest that Necrostatin-1 may have off-target effects on other cell death pathways, such as ferroptosis, independent of its action on RIPK1 and IDO.[10][11][12] This underscores the importance of using the more specific inhibitor, Necrostatin-1s, to ensure that the observed effects are directly attributable to RIPK1 inhibition.
Metabolic Stability and In Vivo Applications
Necrostatin-1s exhibits greater metabolic stability compared to Necrostatin-1.[4] The poor in vivo stability of Necrostatin-1 can limit its efficacy in animal models and may necessitate higher or more frequent dosing, which in turn can increase the risk of off-target effects and toxicity.[9][13] The enhanced stability of Necrostatin-1s makes it a more reliable and preferable choice for in vivo studies.[8]
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for a typical necroptosis induction and inhibition assay, as well as for Western blot analysis of key necroptosis markers, are provided below.
Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in a cell line (e.g., HT-29 or L929) using a combination of TNF-α and a pan-caspase inhibitor (z-VAD-fmk), and the assessment of inhibition by Necrostatin-1 or Necrostatin-1s.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Necrostatin-1 or Necrostatin-1s
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of Necrostatin-1 and Necrostatin-1s in DMSO.
-
Pre-treat cells with various concentrations of Necrostatin-1 or Necrostatin-1s (or DMSO as a vehicle control) for 1-2 hours. A typical concentration range to test would be from 1 µM to 50 µM.[14][15]
-
Add z-VAD-fmk to a final concentration of 20-50 µM to all wells except the untreated control.[16][17] Incubate for 30 minutes.
-
Induce necroptosis by adding TNF-α to a final concentration of 10-100 ng/mL.[16]
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis of Necroptosis Markers
This protocol outlines the detection of key phosphorylated proteins in the necroptosis pathway (p-RIPK1, p-RIPK3, p-MLKL) by Western blotting.
Materials:
-
Cells treated as described in the necroptosis induction assay.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p-RIPK1 (Ser166), p-RIPK3 (Ser227), p-MLKL (Ser358), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18][19][20]
Visualizing the Pathway and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 5. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validating RIPK1's Role in Necroptosis: A Comparative Guide to siRNA Knockdown and Alternative Approaches
For researchers, scientists, and drug development professionals, understanding the precise role of key signaling proteins is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) stands as a critical mediator in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory diseases and neurodegeneration. This guide provides a comprehensive comparison of methods to validate the function of RIPK1 in necroptosis, with a primary focus on siRNA-mediated knockdown, alongside alternative techniques, supported by experimental data and detailed protocols.
Necroptosis is a regulated necrotic cell death pathway that is activated when apoptosis is inhibited.[1] The core machinery of necroptosis involves RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[1][2] Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is activated and, in the absence of caspase-8 activity, forms a complex with RIPK3 called the necrosome.[3][4] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][4] Given its central role, validating the specific function of RIPK1 is a crucial step in both basic research and the development of therapeutics targeting necroptosis-related pathologies.
Comparing Validation Methods: siRNA, Chemical Inhibitors, and Genetic Knockout
Several techniques can be employed to investigate the role of RIPK1 in necroptosis. The choice of method often depends on the specific experimental goals, cell type, and available resources. Here, we compare three common approaches: siRNA knockdown, chemical inhibition, and genetic knockout.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences RIPK1 gene expression by introducing small interfering RNAs that target RIPK1 mRNA for degradation.[5][6] | - Relatively rapid and cost-effective.- Allows for the study of acute protein loss.- High specificity with well-designed siRNAs. | - Transient effect, requiring re-transfection for longer studies.- Knockdown efficiency can vary between cell types.- Potential for off-target effects. |
| Chemical Inhibition | Utilizes small molecules, such as Necrostatin-1 (Nec-1), to specifically inhibit the kinase activity of RIPK1.[1][4] | - Provides temporal control over protein function.- Can be used in a wide range of cell types and in vivo models.- Reversible inhibition is possible. | - Potential for off-target effects on other kinases.[7]- Does not affect the scaffolding function of RIPK1.- Can have variable efficacy depending on the inhibitor.[1] |
| Genetic Knockout (e.g., CRISPR/Cas9) | Permanently deletes the RIPK1 gene from the genome, resulting in a complete loss of protein expression.[8] | - Provides a complete and permanent loss of function.- Highly specific with minimal off-target effects with proper design.- Ideal for studying long-term consequences of protein absence. | - Time-consuming and technically challenging to generate stable cell lines or animal models.- Potential for compensatory mechanisms to arise.- May be lethal in some contexts.[9] |
Quantitative Data on RIPK1 Validation
The following tables summarize experimental data from studies utilizing siRNA knockdown and chemical inhibitors to validate the role of RIPK1 in necroptosis.
Table 1: Effect of RIPK1 siRNA Knockdown on Cell Viability during Necroptosis
| Cell Line | Necroptosis Induction | RIPK1 siRNA Effect on Cell Viability | Reference |
| L929 murine fibrosarcoma | zVAD-fmk | Increased cell survival by ~60% compared to control siRNA. | [10] |
| HT-29 human colon adenocarcinoma | TNFα + Smac mimetic + zVAD-fmk | Significantly protected cells from necroptosis. | [11] |
| Rat Nucleus Pulposus Cells | Compression | Decreased cell survival rate. | [3] |
| MDA-MB-231 human breast cancer | DHQ3 | Did not significantly affect DHQ3-induced cell death. | [12] |
Note: The effect of RIPK1 knockdown can be cell-type and stimulus-dependent, as seen in the varied outcomes.
Table 2: Performance of Necrostatin-1 (RIPK1 Inhibitor) in Necroptosis Assays
| Cell Line | Necroptosis Induction | Necrostatin-1 Concentration | Inhibition of Necroptosis | Reference |
| L929 murine fibrosarcoma | TNFα | 20 µM | Maximal inhibition of TNF-induced necrosis. | [13] |
| HT-29 human colon adenocarcinoma | TBZ (TNFα + BV6 + z-VAD-FMK) | 30 µM | Potent inhibition of TBZ-induced necroptosis. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | hTNF + zVAD.fmk | IC50 of 6-14 nM | Potent inhibition of necroptosis. | [14] |
Experimental Protocols
Detailed Protocol for siRNA Knockdown of RIPK1
This protocol provides a general framework for transiently knocking down RIPK1 in a human cell line to assess its role in necroptosis.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting human RIPK1 (pre-designed and validated)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Reagents for inducing necroptosis (e.g., TNFα, Smac mimetic, z-VAD-fmk)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of RIPK1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of siRNA-Lipofectamine complexes to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Necroptosis Induction:
-
After the incubation period, replace the medium with fresh medium containing the necroptosis-inducing agents (e.g., 20 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk).
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
Assessment of Knockdown and Cell Viability:
-
Western Blotting: Harvest a subset of cells to confirm the knockdown of RIPK1 protein levels.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) to quantify the extent of cell death in the control and RIPK1 knockdown wells.
-
Visualizing the Necroptosis Signaling Pathway and Experimental Workflow
To better understand the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. Linking Proteins to Signaling Pathways for Experiment Design and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of silencing RIP1 with siRNA on the biological behavior of the LoVo human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a molecular signaling network that regulates a cellular necrotic cell death pathway by a genome wide siRNA screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ponatinib vs. Necrostatin-1: A Comparative Guide to RIPK1 and RIPK3 Inhibition
In the landscape of regulated cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes. Central to this pathway are the receptor-interacting serine/threonine-protein kinases, RIPK1 and RIPK3. This guide provides a detailed comparison of two key inhibitors, Ponatinib and Necrostatin-1 (Nec-1), offering insights into their mechanisms of action, inhibitory profiles, and the experimental frameworks used to evaluate them. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the study of necroptosis and related therapeutic areas.
Overview of Inhibitors
Ponatinib , an FDA-approved multi-targeted tyrosine kinase inhibitor, has been identified as a potent dual inhibitor of both RIPK1 and RIPK3.[1][2][3][4][5] This dual activity distinguishes it from more selective inhibitors and presents a unique tool for dissecting the roles of both kinases in necroptosis.
Necrostatin-1 (Nec-1) is a well-established and highly selective allosteric inhibitor of RIPK1.[6][7][8][9] It has been instrumental in elucidating the role of RIPK1 kinase activity in necroptosis but does not directly inhibit RIPK3.[10][11]
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of Ponatinib and Nec-1 against RIPK1 and RIPK3.
| Inhibitor | Target(s) | In Vitro IC50 (RIPK1) | In Vitro IC50 (RIPK3) | Cellular EC50 (Necroptosis Inhibition) | Binding Mechanism |
| Ponatinib | RIPK1 & RIPK3 | Not explicitly stated | 0.64 µM[12] | Sub-micromolar[12] | Binds to the kinase domain |
| Nec-1 | RIPK1 | ~0.2 µM - 0.75 µM[6][13] | No direct inhibition[10][11] | 494 nM (Jurkat cells)[6] | Allosteric, binds to a hydrophobic pocket behind the ATP binding site[9][13] |
Mechanism of Action
Ponatinib functions as a type II kinase inhibitor, targeting the kinase domains of both RIPK1 and RIPK3.[2][5] Its ability to inhibit both upstream (RIPK1) and downstream (RIPK3) kinases in the necroptosis pathway makes it a comprehensive tool for blocking this form of cell death.[1]
Nec-1, in contrast, is a type III kinase inhibitor that binds to an allosteric site on RIPK1, locking it in an inactive conformation.[9][13] This specific mode of action prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, thereby halting the formation of the necrosome complex.[7][11]
Signaling Pathway of Necroptosis and Inhibition
The following diagram illustrates the core necroptosis signaling pathway and the points of inhibition for Ponatinib and Nec-1.
Caption: Necroptosis pathway and inhibitor targets.
Experimental Protocols
A standardized experimental workflow is crucial for the comparative evaluation of necroptosis inhibitors.
Key Experimental Workflow
Caption: Workflow for evaluating necroptosis inhibitors.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HT-29 or L929) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of Ponatinib or Nec-1 for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 500 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[14]
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add MTT solution (e.g., 1 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50 values.
2. Western Blot for Phosphorylation Events
-
Cell Lysis: Following treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and total protein counterparts overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Ponatinib and Necrostatin-1 represent two distinct classes of necroptosis inhibitors. Ponatinib's dual inhibition of RIPK1 and RIPK3 provides a complete blockade of the core necroptotic signaling cascade, making it a valuable research tool and a potential therapeutic candidate in diseases driven by this pathway. Nec-1's high selectivity for RIPK1 has been pivotal in defining the specific kinase-dependent functions of RIPK1 in necroptosis and inflammation. The choice between these inhibitors will depend on the specific research question, with Ponatinib offering a broader inhibition of the pathway and Nec-1 allowing for a more targeted investigation of RIPK1's role. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging necroptosis inhibitors.
References
- 1. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. media.sciltp.com [media.sciltp.com]
- 15. jitc.bmj.com [jitc.bmj.com]
Confirming Necroptosis Inhibition: A Comparative Guide to Rescuing the Cell Death Phenotype
For Researchers, Scientists, and Drug Development Professionals
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2][3][4] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[5] The ability to modulate this pathway is of significant therapeutic interest. This guide provides a comparative overview of methods and compounds used to confirm the inhibition of necroptosis by demonstrating the rescue of the cell death phenotype, supported by experimental data and detailed protocols.
The Necroptosis Signaling Pathway
The most well-characterized necroptosis pathway is initiated by tumor necrosis factor (TNF).[1][6] Under conditions where apoptosis is blocked (e.g., by inhibition of caspase-8), the pathway switches from apoptotic to necroptotic cell death.[7][8] The core of the necroptosis machinery consists of three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] Following an initial stimulus, RIPK1 and RIPK3 interact via their RIP Homology Interaction Motif (RHIM) domains to form a functional amyloid complex known as the necrosome.[7][8] This leads to their auto- and cross-phosphorylation. Activated RIPK3 then phosphorylates MLKL, the terminal effector of the pathway.[1][2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2][9]
Experimental Workflow for Rescuing the Cell Death Phenotype
Confirming that a compound inhibits necroptosis typically involves a "rescue" experiment. In this setup, cells are first treated with a necroptosis-inducing stimulus. The addition of an effective inhibitor should prevent cell death, thereby "rescuing" the cells. The degree of rescue is quantified by measuring cell viability.
Comparison of Necroptosis Inhibitors
Several small molecule inhibitors targeting different components of the necroptosis pathway have been developed and characterized. They serve as essential tools for studying necroptosis and as potential therapeutic agents. The most common targets are the kinase activities of RIPK1 and RIPK3, and the pseudokinase MLKL.[10]
| Inhibitor | Target | Reported Potency (IC50/EC50/Kd) | Cell Lines/Model Systems | Reference(s) |
| Necrostatin-1s (Nec-1s) | RIPK1 | EC50: ~180 nM (FADD-deficient Jurkat) | Human/Murine cell lines | [4] |
| GSK'963 | RIPK1 | IC50: 1-3 nM | Murine cells (L929, BMDM) | [4] |
| Quizartinib | RIPK1 (indirect) | EC50: <100 nM (HT-29) | Human/Murine cell lines, SIRS mouse model | [11] |
| ABT-869 | RIPK1 | IC50: ~5 µM | Human U937 cells | [12] |
| GSK'872 | RIPK3 | IC50: 1.3 nM (ADP-Glo assay) | Human/Murine cell lines | [4][13] |
| Zharp-99 | RIPK3 | Kd: 1.35 nM (to human RIPK3) | Human/Murine cell lines, SIRS mouse model | [14] |
| Ibrutinib | RIPK3 | EC50: ~1 µM (HT-29) | Human/Murine cell lines | [11] |
| Necrosulfonamide (NSA) | MLKL | EC50: ~500 nM | Human cells (primate MLKL specific) | [15] |
Potency values can vary significantly depending on the assay conditions and cell type used.
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.[14]
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (final concentration: 20-100 ng/mL)
-
SMAC mimetic (e.g., Birinapant or SM-164; final concentration: 50-100 nM)[14][16]
-
Pan-caspase inhibitor (e.g., z-VAD-fmk; final concentration: 20-25 µM)[16][17]
-
Test inhibitor compound (e.g., Nec-1s, GSK'872)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Incubate overnight.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the cells and add the medium containing the test inhibitor. Pre-incubate for 1-2 hours.
-
Prepare the necroptosis-inducing cocktail (TNF-α, SMAC mimetic, z-VAD-fmk) in complete medium at the desired final concentration.
-
Add the induction cocktail to the appropriate wells. Include control wells: untreated cells (viability control) and cells treated with the induction cocktail but no inhibitor (necroptosis control).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Proceed with a cell viability assay (e.g., Protocol 2).
Protocol 2: Quantifying Cell Death Rescue by Propidium Iodide Staining
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, making it an excellent marker for cells that have lost membrane integrity, a key feature of necroptosis.[9]
Materials:
-
Cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Flow cytometer or fluorescence microscope
Procedure (for Flow Cytometry):
-
Following incubation (Protocol 1, Step 6), carefully collect both the supernatant (containing dead, detached cells) and the adherent cells (by trypsinizing) from each well into flow cytometry tubes.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 100-200 µL of cold PBS containing PI.
-
Incubate on ice for 15 minutes, protected from light.
-
Analyze the samples on a flow cytometer. PI-positive cells are considered dead/necroptotic.
-
Data Analysis: Calculate the percentage of PI-positive cells for each condition. The percentage of cell death rescue can be calculated as: % Rescue = 100 * (1 - (% Dead_Inhibitor / % Dead_Control))
Protocol 3: Biochemical Confirmation by Western Blotting for p-MLKL
To confirm that the inhibitor acts on the necroptosis pathway, it is crucial to analyze the phosphorylation status of key signaling proteins.[7] A reduction in the phosphorylation of MLKL (at Ser358) is a definitive indicator of upstream pathway inhibition.[7]
Materials:
-
Cells treated as in Protocol 1 (using a larger format, e.g., 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After the desired treatment time (e.g., 4-8 hours post-induction), wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLKL) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Compare the intensity of the p-MLKL band in the inhibitor-treated samples to the necroptosis control. A significant decrease indicates effective inhibition of the pathway. Re-probe the blot for total MLKL and a loading control to ensure equal protein loading.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 3. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing of Ibrutinib and Quizartinib as potent inhibitors of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
Cross-Validation of Necroptosis Assays: A Comparative Guide for Reliable Results
For researchers, scientists, and drug development professionals, the accurate detection and quantification of necroptosis is paramount. This guide provides an objective comparison of commonly used necroptosis assays, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
Necroptosis, a form of regulated necrosis, plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, which is an immunologically silent process, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response. Given its significance, the precise measurement of necroptosis is crucial for advancing our understanding of disease pathogenesis and for the development of novel therapeutics.
This guide delves into the cross-validation of key necroptosis assays, presenting a comparative analysis of their performance, detailed experimental methodologies, and visual aids to facilitate a deeper understanding of the underlying signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Necroptosis Assays
To ensure the reliability of necroptosis assessment, it is often recommended to employ a combination of at least two different methods. The following tables summarize the key characteristics and performance metrics of the most widely used necroptosis assays.
| Assay Principle | Parameter Measured | Throughput | Advantages | Limitations | Typical Application |
| Lactate Dehydrogenase (LDH) Release Assay [1][2] | Release of cytoplasmic LDH into the culture medium upon plasma membrane rupture. | High | Simple, cost-effective, and easily adaptable for high-throughput screening. | Not specific to necroptosis; detects any cause of membrane lysis, including late apoptosis and necrosis. Can be affected by serum components in the culture medium.[3][4] | Quantifying overall cell death and membrane integrity. |
| Annexin V/Propidium Iodide (PI) Staining [5][6] | Externalization of phosphatidylserine (Annexin V) and plasma membrane permeability (PI). | Medium to High | Can distinguish between viable, early apoptotic, late apoptotic, and necroptotic/necrotic cells. Widely used in flow cytometry. | Cannot definitively distinguish between necroptosis and late apoptosis/secondary necrosis based on staining alone. Requires careful gating strategies.[5][7] | Differentiating between different modes of cell death. |
| Western Blotting for Key Proteins [8][9] | Detection of total and phosphorylated forms of key necroptosis proteins (e.g., RIPK1, RIPK3, MLKL). | Low | Highly specific for necroptosis by detecting the activation of core signaling components like phosphorylated MLKL (pMLKL). | Time-consuming, requires specific antibodies, and is not easily quantifiable for high-throughput applications. | Confirmation of necroptosis pathway activation. |
| Immunoprecipitation of Necrosome [10] | Detection of the interaction between core necroptosis proteins (RIPK1, RIPK3, MLKL) forming the necrosome complex. | Low | Provides direct evidence of the formation of the functional necrosome complex, a hallmark of necroptosis. | Technically challenging, requires optimization, and is not suitable for quantification of cell death. | Studying the molecular interactions within the necroptosis signaling pathway. |
| Live-Cell Imaging [11][12] | Real-time monitoring of morphological changes and fluorescent probe signals in living cells. | Low to Medium | Provides dynamic information on the process of cell death at the single-cell level. | Can be phototoxic to cells, requires specialized equipment, and may have lower throughput. | Visualizing the temporal and spatial dynamics of necroptosis. |
Mandatory Visualization
To further elucidate the process of necroptosis and the experimental approaches to its study, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. bnonews.com [bnonews.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 4. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. bioradiations.com [bioradiations.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Live-cell imaging; cell death assay [protocols.io]
A Comparative Guide to Necroptosis Inhibitors: Dissecting Efficacy in Standardized Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various necroptosis inhibitors, supported by experimental data. We delve into the differential effects of these inhibitors, targeting key components of the necroptosis pathway, within consistent in vitro and in vivo models.
Necroptosis, a form of regulated cell death, plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2] This guide provides a comparative analysis of inhibitors targeting these key kinases, offering a valuable resource for selecting the appropriate tool compounds for research and therapeutic development.
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is most commonly initiated by tumor necrosis factor (TNF) binding to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and ultimately, cell death.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Necrostatin-1
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Necrostatin-1 (Nec-1), a potent inhibitor of necroptosis. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Necrostatin-1 is a crystalline solid with the following characteristics:
| Property | Value |
| Molecular Formula | C13H13N3OS[1][2] |
| Molecular Weight | 259.33 g/mol [1][3] |
| Appearance | Yellow Solid[1] |
| Solubility | Soluble in DMSO (14 mg/ml), DMF (20 mg/ml), and Ethanol (3 mg/ml). Sparingly soluble in aqueous buffers.[2][4] |
| Storage | Recommended to be stored at -20°C for long-term stability.[3][4] |
Personal Protective Equipment (PPE)
Prior to handling Necrostatin-1, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if dust formation is possible, a particle filter is recommended.[1]
Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of Necrostatin-1. This protocol is designed to ensure the safety of laboratory personnel and to prevent environmental contamination.
-
Initial Assessment:
-
Review your institution's specific chemical waste disposal guidelines. Local regulations may have specific requirements.
-
Ensure all personnel involved in the disposal process are familiar with the Safety Data Sheet (SDS) for Necrostatin-1.[4]
-
-
Containment of Waste:
-
Solid Waste: Carefully sweep up any solid Necrostatin-1 waste, avoiding dust formation.[1] Place the collected solid into a clearly labeled, sealed container suitable for chemical waste.
-
Liquid Waste: Solutions containing Necrostatin-1 should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's waste management plan.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that have come into contact with Necrostatin-1 should be considered contaminated and disposed of in the designated solid chemical waste container.
-
-
Labeling and Storage of Waste:
-
Clearly label the waste container with "Necrostatin-1 Waste" and include any other required hazard information.
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical flow of the Necrostatin-1 disposal process.
Caption: A flowchart outlining the key steps for the safe disposal of Necrostatin-1.
Emergency Procedures
In the event of accidental exposure or spillage, follow these first-aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
After Skin Contact: Wash the affected area with plenty of water and remove contaminated clothing.[3]
-
After Eye Contact: Rinse eyes thoroughly with plenty of water and seek medical attention.[3]
-
After Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting and seek immediate medical attention.[3]
-
Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
